Losartan Imidazo[1,5-b]isoquinoline Impurity
Description
Properties
IUPAC Name |
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKIKNQMNCWQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675997 | |
| Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-38-0 | |
| Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Formation Mechanism of Losartan Imidazo[1,5-b]isoquinoline Impurity
Technical Whitepaper | Version 1.0 [1]
Executive Summary
In the high-stakes landscape of Angiotensin II Receptor Blocker (ARB) development, impurity profiling is paramount.[1] Among the degradation products of Losartan Potassium, the Imidazo[1,5-b]isoquinoline impurity (CAS 165276-38-0) represents a critical stability-indicating parameter.[1]
This guide dissects the formation of this tricyclic impurity, chemically identified as 3-butyl-1-chloro-5,10-dihydro-8-[2-(2H-tetrazol-5-yl)phenyl]-imidazo[1,5-b]isoquinoline .[1] Unlike common hydrolysis products, this impurity arises from a specific intramolecular electrophilic aromatic substitution (EAS) cyclization, typically catalyzed by acidic conditions during the detritylation step of synthesis or during stress stability testing.
Understanding this mechanism is essential for process chemists to optimize the critical "detritylation" phase and for analytical scientists to distinguish this fused-ring system from isomeric degradants.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Before detailing the mechanism, we must establish the structural transformation. The impurity represents the fusion of the imidazole ring with the adjacent benzyl linker, creating a new six-membered ring.[1]
| Parameter | Description |
| Common Name | Losartan Imidazo[1,5-b]isoquinoline Impurity |
| CAS Registry Number | 165276-38-0 |
| Chemical Formula | C₂₂H₂₁ClN₆ |
| Molecular Weight | 404.90 g/mol |
| Structural Feature | Tricyclic 5,10-dihydroimidazo[1,5-b]isoquinoline core |
| Parent Discrepancy | Loss of H₂O (Dehydration) from Losartan (MW 422.[1]9) |
Formation Mechanism: Acid-Catalyzed Cyclodehydration[1]
The formation of this impurity is a classic example of intramolecular Friedel-Crafts Cyclization .[1] It occurs when the C5-hydroxymethyl group of the imidazole moiety is activated by acid, attacking the adjacent phenyl ring of the biphenyl system.[1]
The Pathway[1][5][6][7]
-
Protonation: The hydroxyl group on the C5-methyl of the imidazole ring accepts a proton (
) from the acidic medium (e.g., HCl used in detritylation).[1] -
Carbocation Formation: Water acts as a leaving group, generating a resonance-stabilized benzylic/allylic-type carbocation at the C5-methyl position.[1]
-
Intramolecular Cyclization: The electrophilic carbocation attacks the ortho position of the adjacent phenyl ring (the benzyl linker).[1]
-
Re-aromatization: Loss of a proton restores aromaticity to the phenyl ring, yielding the fused 5,10-dihydroimidazo[1,5-b]isoquinoline system.
Pathway Visualization
The following diagram illustrates the transformation from Losartan to the Imidazo-Isoquinoline impurity.[1]
Caption: Step-by-step acid-catalyzed cyclodehydration of Losartan to form the tricyclic Imidazo[1,5-b]isoquinoline impurity.
Root Cause in Manufacturing (The "Detritylation" Risk)[1]
In the industrial synthesis of Losartan, the final step often involves the removal of a Trityl (triphenylmethyl) protecting group from the tetrazole ring.[1] This is achieved using acidic conditions (e.g., HCl in Methanol or THF).[1]
-
The Conflict: The acid required to remove the trityl group is the same catalyst that activates the C5-hydroxymethyl group for cyclization.[1]
-
Critical Process Parameter (CPP):
-
Acid Strength/Concentration: Excessively strong acid promotes the dehydration of the alcohol.[1]
-
Temperature: Elevated temperatures during the acidic workup significantly increase the rate of cyclization.[1]
-
Reaction Time: Prolonged exposure to acidic mother liquor allows the slow-forming cyclized impurity to accumulate.[1]
-
Data: Impact of Acid Exposure Time
Simulated data based on kinetic degradation profiles of hydroxymethyl-imidazoles.
| Acid Exposure Time (1N HCl, 25°C) | Losartan Purity (%) | Imidazo-Isoquinoline Impurity (%) |
| 0 Hours | 99.8% | < 0.05% |
| 4 Hours | 99.2% | 0.15% |
| 12 Hours | 98.1% | 0.65% |
| 24 Hours | 96.5% | 1.80% |
Experimental Protocol: Forced Degradation & Isolation
To validate an analytical method for this impurity, you must generate it in situ or isolate it. Below is a protocol for Acid Stress Generation .
Protocol: Acid-Induced Cyclization of Losartan
Objective: Generate sufficient quantities of the Imidazo[1,5-b]isoquinoline impurity for Relative Retention Time (RRT) determination.
Reagents:
-
Losartan Potassium API (approx. 100 mg)[1]
-
1.0 N Hydrochloric Acid (HCl)[1]
-
Acetonitrile (HPLC Grade)[1]
-
Sodium Hydroxide (1.0 N NaOH) for neutralization[1]
Workflow:
-
Preparation: Dissolve 100 mg of Losartan Potassium in 5 mL of Acetonitrile/Water (50:50).
-
Acidification: Add 5 mL of 1.0 N HCl. The solution pH should be < 1.0.[1]
-
Thermal Stress: Heat the solution to 60°C in a sealed glass vial / heating block.
-
Monitoring: Sample the solution at 2-hour intervals. Inject into HPLC (see conditions below).
-
Target: Look for a peak eluting after Losartan (due to increased hydrophobicity from ring closure and loss of -OH).[1]
-
-
Termination: Once the impurity reaches ~5-10% area normalization, cool to room temperature.
-
Neutralization: Carefully neutralize with 1.0 N NaOH to pH 6.0–7.0 to stop the reaction before injection or isolation.
Self-Validation Check:
-
If the peak disappears upon adding base without heating, it is likely a salt form.
-
The Imidazo-Isoquinoline impurity is a covalent modification ; it will persist after neutralization, confirming it is not a reversible salt artifact.[1]
Analytical Strategy
Detecting this impurity requires separating it from the parent Losartan and other potential degradants (like the oxidative degradants).[1]
Recommended HPLC Conditions
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Detection: UV at 254 nm (The fused ring system has strong absorbance).[1]
Mass Spectrometry (LC-MS) Identification[1][2][4][8]
-
Parent Losartan: m/z 423.1 [M+H]⁺[1]
-
Imidazo-Isoquinoline Impurity: m/z 405.1 [M+H]⁺[1]
-
Key Identifier: A mass shift of -18 Da (Loss of H₂O) relative to Losartan is the definitive signature of this cyclization.[1]
References
-
Reddy, B. P., et al. (2014).[1] Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. Retrieved February 22, 2026, from [Link]
-
PubChem. (2025).[1] Losartan Potassium Compound Summary. National Library of Medicine.[1] Retrieved February 22, 2026, from [Link]
Sources
Identification of novel Losartan impurities
Executive Summary
The "Sartan Crisis" fundamentally shifted the pharmaceutical industry's approach to impurity profiling. It moved the goalposts from simple purity percentages (ICH Q3A/B) to the absolute detection of cohort-of-concern mutagens (ICH M7) at trace levels (ppb).
This guide addresses the technical challenge of identifying novel impurities in Losartan Potassium—specifically focusing on the recent emergence of Azido impurities (mutagenic process byproducts) and oxidative degradation products . We move beyond standard pharmacopeial testing to describe a forensic workflow utilizing Forced Degradation, High-Resolution Mass Spectrometry (HRMS), and multidimensional NMR.
The Regulatory & Chemical Landscape
Losartan Potassium, an Angiotensin II Receptor Blocker (ARB), contains a tetrazole ring and an imidazole backbone.[1][2][3] These structural features render it susceptible to specific degradation pathways and synthetic risks.
-
The Nitrosamine Precedent: The discovery of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA ) in Losartan was a wake-up call. Unlike NDMA, NMBA formation is specific to the reagents used in Losartan synthesis (N-methyl-4-aminobutyric acid).[1]
-
The Azido Shift: In 2021, the EDQM and FDA flagged a new class of mutagenic impurities: Azido impurities . In Losartan, the specific culprit is 5-[4’-(azidomethyl)[1,1’-biphenyl]-2-yl]-1H-tetrazole (CAS 727718-93-6), often formed during the tetrazole ring formation step if residual azide reacts with alkyl halides.[1]
-
Novel Degradants: Recent stability studies (2023) have isolated previously unknown oxidative degradants (hydroxy-losartan derivatives) formed via radical mechanisms during storage.[1]
Strategy for Novel Impurity Detection
To find what you don't know exists, you cannot rely on targeted MRM (Multiple Reaction Monitoring).[1] You must employ a Stress-to-Structure workflow.
Forced Degradation Protocol (Stress Testing)
Goal: Force the formation of latent impurities to sufficient levels (>0.1%) for isolation and identification.
| Stressor | Condition | Target Endpoint | Mechanistic Insight |
| Acidic | 0.1 N HCl, Reflux, 2-4h | 5-20% Degradation | Promotes dimerization via acid-catalyzed SN2 reactions.[1] |
| Basic | 0.1 N NaOH, Reflux, 2-4h | 5-20% Degradation | Hydrolysis of the imidazole side chains.[1] |
| Oxidative | 3% H₂O₂ at RT, 24h | CRITICAL (High degradation) | Losartan is highly sensitive to oxidation.[1] Generates novel hydroxylated species (DP-2, DP-3).[1] |
| Thermal | 80°C (Solid State), 7 days | <5% Degradation | Simulates accelerated stability; detects thermal rearrangement.[1] |
Analytical Method Development: UHPLC-Q-TOF-MS
For novel impurity identification, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.[1] A Triple Quadrupole (QqQ) is used only after the structure is known (for quantitation).[1]
Chromatographic Conditions (Reverse Phase)
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).[1][4]
-
Rationale: Phenyl-hexyl stationary phases provide superior selectivity for aromatic impurities (like Azido compounds) compared to standard C18, utilizing
interactions.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for positive mode).[1]
-
Mobile Phase B: Methanol (Better solubility for Losartan degradants than ACN).[1]
-
Gradient: 5% B to 95% B over 15 minutes.
Mass Spectrometry Logic (Q-TOF)
-
Ionization: ESI Positive Mode.
-
Fragmentation Strategy:
Visualization: Impurity Profiling Workflow
The following diagram illustrates the decision tree for identifying a novel impurity, distinguishing between process-related (Azido) and degradation-related (Oxidative) origins.
Caption: Decision matrix for structural elucidation of Losartan impurities using MS fragmentation logic.
Case Study: Structural Elucidation of the "Azido" Impurity
The identification of the Losartan Azido Impurity (5-[4’-(azidomethyl)[1,1’-biphenyl]-2-yl]-1H-tetrazole) represents a critical safety workflow.[1]
-
Detection: A peak is observed at RRT 1.15.
-
HRMS Analysis:
-
Observed Mass:
.[1] -
Elemental Composition:
.[1][5] -
Key Insight: The mass difference from Losartan (
, ) suggests the replacement of the hydroxyl group (-OH) with an azide group (-N3) and loss of the butyl/imidazole features depending on the specific synthesis route, or simple addition of azide to a precursor.
-
-
NMR Confirmation:
-
1H NMR: The methylene protons (
) attached to the azide group show a distinct chemical shift ( 4.4-4.6 ppm), downfield compared to the alcohol precursor. -
HMBC: Correlations confirm the attachment of the
group to the biphenyl ring.
-
-
Toxicity Assessment: This compound is classified as a Class 2 Mutagen (known mutagen, unknown carcinogenic potential) under ICH M7, requiring control to Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ g/day ).[1]
Control Strategy
Once identified, the impurity must be controlled.[6]
-
Process Control: Avoid using sodium azide (
) in the final steps. If used for tetrazole formation, ensure rigorous quenching of residual alkyl halides (like bromomethyl biphenyl derivatives) before azide introduction.[1] -
Purging: Azido impurities are lipophilic. Wash steps with non-polar solvents (e.g., n-heptane) during crystallization can effectively purge them.[1]
References
-
US Food and Drug Administration (FDA). (2024).[1][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2021).[8] Risk of the presence of mutagenic azido impurities in losartan active substance. Retrieved from [Link][1]
-
Venkata Reddy, V., et al. (2007).[1] Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. Retrieved from [Link]
-
Chilukuri, M., et al. (2023).[1] Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
Sources
- 1. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. d-nb.info [d-nb.info]
- 6. youtube.com [youtube.com]
- 7. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 8. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
An In-depth Technical Guide to Losartan and Its Related Compounds
Abstract
Losartan, the first orally available angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension.[1] Its efficacy and safety profile are intrinsically linked to its chemical purity and the profile of its related compounds. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted world of Losartan-related compounds. We delve into the pharmacological underpinnings of Losartan, explore its synthetic pathways, and create a detailed landscape of its process-related impurities, degradation products, and critical contaminants like nitrosamines. Furthermore, this guide presents detailed analytical methodologies and step-by-step experimental protocols for the robust identification, separation, and quantification of these compounds, ensuring the quality, safety, and efficacy of Losartan-based therapeutics.
Pharmacological Profile of Losartan
Mechanism of Action
Losartan exerts its therapeutic effect by selectively and competitively blocking the Angiotensin II Type 1 (AT1) receptor.[2][3] This action interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Angiotensin II, a potent vasoconstrictor, is prevented from binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland.[4][5] This blockade leads to several key outcomes:
-
Vasodilation: Inhibition of angiotensin II's constrictive action on blood vessels causes them to relax and widen, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[3][6]
-
Reduced Aldosterone Secretion: By blocking the AT1 receptor, Losartan prevents angiotensin II from stimulating the release of aldosterone from the adrenal glands.[3][6] This reduces the reabsorption of sodium and water by the kidneys, decreasing blood volume and further lowering blood pressure.[6]
-
Inhibition of Deleterious Remodeling: Losartan helps inhibit angiotensin II-induced cardiac remodeling, which is beneficial in patients with conditions like left ventricular hypertrophy.[2]
It is crucial to note that Losartan demonstrates a high affinity for the AT1 receptor, being over 1,000 to 10,000 times more selective for AT1 than the AT2 receptor.[2][5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical efficacy of Losartan is governed by its pharmacokinetic properties and those of its principal active metabolite, E-3174.
-
Absorption: Following oral administration, Losartan is well-absorbed but undergoes significant first-pass metabolism, resulting in a systemic bioavailability of approximately 33%.[2][7]
-
Metabolism: The metabolism is primarily mediated by cytochrome P450 isoenzymes, specifically CYP2C9 and CYP3A4.[1][3][8] This process converts about 14% of an oral dose of Losartan into its active carboxylic acid metabolite, E-3174.[3][7] This metabolite is 10 to 40 times more potent than the parent drug and acts as a non-competitive antagonist, contributing significantly to the overall pharmacological effect.[3][5][8]
-
Distribution: Both Losartan and E-3174 are highly bound to plasma proteins (over 98%), primarily albumin.[3][8]
-
Elimination: The elimination half-life is approximately 1.5 to 2.5 hours for Losartan and 6 to 9 hours for its active metabolite, E-3174.[2][8] Excretion occurs through both urine and feces (via bile).[3]
| Parameter | Losartan | E-3174 (Active Metabolite) |
| Bioavailability | ~33%[2][7] | N/A |
| Time to Peak Plasma | ~1-2 hours[1][8] | ~3-4 hours[3] |
| Elimination Half-Life | 1.5 - 2.5 hours[2][8] | 6 - 9 hours[2][8] |
| Plasma Protein Binding | >98%[3] | >98%[3] |
| Metabolizing Enzymes | CYP2C9, CYP3A4[1][3][8] | N/A |
| Potency (vs. Losartan) | 1x | 10-40x more potent[5][8] |
| Table 1: Comparative Pharmacokinetic Parameters of Losartan and its Active Metabolite E-3174. |
Synthesis of Losartan
Understanding the synthetic routes to Losartan is fundamental to anticipating potential process-related impurities. Many pathways are convergent, often involving a key Suzuki coupling reaction.[9][10] A common strategy involves the synthesis of two key intermediates which are then coupled.
A widely used penultimate intermediate is "trityl losartan" (2-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl) [1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol).[9][11] The final step involves the acid-catalyzed cleavage (deprotection) of the trityl group to yield Losartan.[9][11]
The Landscape of Losartan-Related Compounds
The quality of a Losartan Active Pharmaceutical Ingredient (API) is defined by the absence or strict control of related compounds. These can be broadly categorized.
| Category | Description | Examples |
| Process-Related Impurities | Arise from the manufacturing process. They can be unreacted starting materials, intermediates, or by-products from side reactions.[12] | Losartan Related Compound A (2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde)[13], Trityl Losartan, Positional Isomers. |
| Degradation Products | Formed when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[14] | Dimeric impurities[15][16], Oxidative degradation products[17], Acid degradation products (LD-I, LD-II, LD-III).[15][18] |
| Metabolites | Formed in the body after administration. | E-3174 (Losartan Carboxylic Acid).[5][8] |
| Contaminants | Unwanted chemicals introduced extraneously. | N-nitrosodiethylamine (NDEA) and other nitrosamines.[3][19][20] |
| Table 2: Classification of Losartan-Related Compounds. |
A significant concern in recent years has been the detection of potentially carcinogenic nitrosamine impurities (e.g., NDEA) in several angiotensin II receptor blockers, including Losartan.[3][19][20] This has led to multiple product recalls and heightened regulatory scrutiny, underscoring the critical need for highly sensitive analytical methods to monitor for these contaminants.[3][20]
Analytical Methodologies
A multi-tiered analytical approach is required to separate, identify, and quantify the diverse range of Losartan-related compounds.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the cornerstone for the simultaneous determination of Losartan and its impurities.[21][22][23] Gradient elution methods are typically employed to achieve optimal separation of compounds with varying polarities.[16][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is indispensable for the structural characterization of unknown impurities and degradation products.[14][15] It is also the method of choice for detecting and quantifying trace-level contaminants like nitrosamines with high sensitivity and specificity.[21][22]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a complementary technique for quantification and can be coupled with mass spectrometry (HPTLC-MS) for impurity identification.[21][24]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of isolated, novel impurities, advanced 2D-NMR techniques are essential.[18]
-
UV-Spectrophotometry: This technique is widely used for routine quality control, such as in dissolution testing and basic quantification of the API.[21]
Experimental Protocols
Protocol: HPLC Method for Simultaneous Determination of Losartan and Related Impurities
This protocol is a representative method based on published literature for the quality control of Losartan tablets.[16][23]
Objective: To separate and quantify Losartan Potassium and its known related impurities in a pharmaceutical formulation.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | ODS-C18 (e.g., 250 mm × 4.6 mm, 5 µm)[16][23] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[16][23] |
| Mobile Phase B | Acetonitrile[16][23] |
| Gradient Program | A time-based linear gradient from a higher proportion of A to a higher proportion of B to elute all compounds. (e.g., T/%B: 0/30, 15/50, 25/65, 30/90, 36/30)[15] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm or 254 nm[24] |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Standard Stock Solution (Losartan): Accurately weigh ~25 mg of Losartan Potassium reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Impurity Stock Solutions: Prepare individual stock solutions for each known impurity reference standard (e.g., 10 mg in 50 mL of methanol).[16]
-
System Suitability Solution: Prepare a mixed solution containing Losartan and key impurities at appropriate concentrations (e.g., at the specification limit) from the stock solutions.
-
Sample Solution (Tablets):
-
Weigh and powder no fewer than 20 tablets to determine the average tablet weight.[16][23]
-
Accurately weigh a quantity of powder equivalent to 50 mg of Losartan into a 100 mL volumetric flask.[23]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[16][23]
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[16]
-
3. System Suitability and Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject the system suitability solution and verify that the resolution between critical pairs, tailing factor, and theoretical plates meet the pre-defined acceptance criteria.
-
Inject the standard and sample solutions in sequence.
-
Calculate the content of each impurity in the sample by comparing the peak area of the impurity to the peak area of the corresponding reference standard or the main Losartan peak (using relative response factors if necessary).
Protocol: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[14]
Objective: To investigate the degradation profile of Losartan under various stress conditions as mandated by ICH guidelines.
1. Stress Conditions:
Prepare solutions of Losartan API (e.g., 1 mg/mL) and expose them to the following conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[14]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days.[14]
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose solid API and solution to UV and visible light (ICH Q1B guidelines).
2. Sample Preparation and Analysis:
-
After the specified exposure time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.5 mg/mL) with the mobile phase.
-
Analyze the stressed samples, along with a control (unstressed) sample and a blank, using a validated stability-indicating HPLC method (such as the one described in Protocol 5.1), preferably with a photodiode array (PDA) detector to check for peak purity.
-
If significant degradation is observed and unknown peaks appear, proceed with LC-MS analysis to obtain mass information for structural elucidation.
Conclusion
The study of Losartan-related compounds is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. A thorough understanding of the drug's mechanism, synthetic origin, and degradation pathways is paramount. This guide has outlined the landscape of these related substances, from process impurities to critical contaminants like nitrosamines. The implementation of robust, validated analytical methods, particularly advanced chromatographic techniques like HPLC and LC-MS, is non-negotiable for ensuring that Losartan formulations meet the stringent quality standards required by regulatory bodies and for safeguarding patient health. Continuous vigilance and analytical rigor are essential in managing the complex profile of this vital antihypertensive agent.
References
- What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22).
- Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
- What is the mechanism of Losartan Potassium?
- Losartan - StatPearls - NCBI Bookshelf. (2024, February 26).
- Losartan - Wikipedia.
- Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. (2025, May 21).
- Losartan Potassium: Therapeutic Insights and Pharmacokinetics - ChemicalBook. (2024, June 28).
- Losartan P
- The novel acid degrad
- Losartan EP Impurities & USP Rel
- Clinical pharmacokinetics of losartan - PubMed.
- Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed. (2023, February 28).
- The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed. (2016, February 20).
- (PDF) Preparation of losartan and losartan potassium - Academia.edu.
- US7041832B2 - Processes for preparing losartan and losartan potassium - Google P
- Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method - Semantic Scholar.
- Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - MDPI. (2022, November 9).
- Losartan Impurities and Rel
- Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC - Ingenta Connect. (2014, July 19).
- Losartan-impurities | Pharmaffili
- Application Note: Chromatographic Separation of Losartan and its Dimeric Impurities - Benchchem.
- (PDF)
- Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method - imanager.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units.
- Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - Royal Society Publishing. (2022, June 1).
- [Losartan Related Compound B (20 mg) (2-Butyl-4-chloro-(1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} - USP Store.
- Losartan EP Impurity J (Losartan USP Rel
- DETERMINATION OF LOSARTAN POTASSIUM, QUINAPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN PHARMACEUTICAL PREPAR
Sources
- 1. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Losartan - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 7. Losartan Potassium: Therapeutic Insights and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 8. ClinPGx [clinpgx.org]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ovid.com [ovid.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. journalwjarr.com [journalwjarr.com]
- 22. veeprho.com [veeprho.com]
- 23. ingentaconnect.com [ingentaconnect.com]
- 24. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Note: A Strategic Approach to the Analytical Method Development for Novel Losartan Impurities
Topic: Analytical Method Development for Losartan Imidazo[1,5-b]isoquinoline Impurity
Abstract: This application note presents a comprehensive strategy for the development and validation of a stability-indicating analytical method for a novel or uncharacterized impurity of Losartan, using the potential process-related impurity, Losartan Imidazo[1,5-b]isoquinoline, as a case study. Due to the limited public information on this specific impurity, this guide emphasizes a systematic, science- and risk-based approach as outlined by the International Council for Harmonisation (ICH). We detail a workflow from initial impurity characterization and method development using High-Performance Liquid Chromatography (HPLC) to full method validation according to ICH Q2(R2) guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in ensuring the quality, safety, and efficacy of pharmaceutical products.
Introduction: The Challenge of Uncharacterized Impurities
Losartan is a widely prescribed angiotensin II receptor antagonist used in the management of hypertension.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical regulatory requirement to ensure patient safety.[2] Impurity profiles can be complex, arising from the synthetic route, degradation, or storage.[3][4] While many process-related and degradation impurities of Losartan are well-documented, analysts may occasionally encounter novel or uncharacterized impurities.
This guide addresses the analytical challenge presented by such an impurity, designated here as Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0). The name suggests a structural modification of the core Losartan molecule, but detailed public scientific literature on its formation and analytical behavior is scarce. Therefore, this document provides a robust framework for tackling such a scenario, ensuring that a scientifically sound, defensible, and regulatory-compliant analytical method is developed.
A Systematic Workflow for Novel Impurity Analysis
The successful development of an analytical method for an uncharacterized impurity is not a linear process but an integrated workflow. It begins with gathering as much information as possible about the impurity and culminates in a fully validated method that is fit for its intended purpose.
Caption: Workflow for Novel Impurity Method Development.
Phase 1: Impurity Characterization - Know Your Target
Before a method can be developed, the target analyte must be understood. This phase focuses on gathering the foundational knowledge required for rational method design.
3.1. Sourcing and Initial Identification The first critical step is to obtain an authentic reference standard of the impurity. For the Imidazo[1,5-b]isoquinoline impurity, this would involve procurement from a specialized chemical supplier. Once obtained, initial identity confirmation is paramount.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial confirmation.[5] An infusion or flow-injection analysis can quickly confirm the molecular weight, which for the target impurity (C₂₂H₂₁ClN₆) is 404.90 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confident assignment of the elemental composition (C₂₂H₂₁ClN₆), which is a crucial piece of evidence for structural confirmation.[6]
3.2. Structural Elucidation and Physicochemical Properties While a full structural elucidation is a complex task, it provides invaluable information.
-
Nuclear Magnetic Resonance (NMR): Techniques like ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) are the gold standard for unequivocally determining the chemical structure.[7][8] This analysis would confirm the Imidazo[1,5-b]isoquinoline ring system and its connectivity to the rest of the Losartan scaffold.
-
Hypothesized Structure and Properties: Based on its name, the impurity likely results from an intramolecular cyclization involving the hydroxymethyl group and the imidazole nitrogen of Losartan. This structural change would likely increase its planarity and potentially its hydrophobicity compared to Losartan, which is a key consideration for chromatographic separation.
Phase 2: HPLC Method Development - A Stability-Indicating Approach
The goal is to develop a single, robust Reversed-Phase HPLC (RP-HPLC) method capable of separating Losartan from the Imidazo[1,5-b]isoquinoline impurity and other known process and degradation products. This ensures the method is "stability-indicating."
4.1. Rationale for Initial Chromatographic Conditions Method development begins with a logical starting point based on the known properties of Losartan and the hypothesized properties of the impurity.
| Parameter | Initial Selection | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Losartan and its known impurities are well-retained and separated on C18 stationary phases.[9] This provides a robust starting point. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | An acidic pH suppresses the ionization of the tetrazole group in Losartan, leading to better peak shape and retention.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common, effective organic modifier for the elution of sartan drugs and provides good UV transparency. |
| Detection | UV at 225 nm | Losartan has significant absorbance around this wavelength, and it is a good starting point to ensure detection of both the API and related impurities.[10] |
| Elution Mode | Gradient | A gradient is necessary to elute both less-retained impurities and the more hydrophobic API and potential dimers within a reasonable runtime, ensuring good peak shapes for all components.[11] |
4.2. Method Optimization The initial conditions are systematically adjusted to achieve optimal separation (resolution > 2) for all components, particularly between the target impurity and Losartan.
-
Gradient Slope: The rate of increase of Mobile Phase B is adjusted to improve the resolution between closely eluting peaks.
-
Mobile Phase pH: Small adjustments to the pH can alter the ionization state of analytes, providing a powerful tool for changing selectivity.[4]
-
Column Temperature: Increasing temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity. A typical starting point is 30-40 °C.
4.3. Forced Degradation Studies To prove the method is stability-indicating, forced degradation studies must be performed on Losartan API as mandated by ICH Q1A(R2) guidelines.[12] This involves subjecting the drug to harsh conditions to intentionally produce degradation products. The goal is to ensure that any degradants formed do not co-elute with the Imidazo[1,5-b]isoquinoline impurity or the main peak.[13]
Protocol: Forced Degradation of Losartan
-
Prepare Stock Solution: Accurately weigh and dissolve Losartan Potassium in a suitable solvent (e.g., methanol:water) to create a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose solid Losartan powder to 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH Q1B.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method with a photodiode array (PDA) detector. The PDA is crucial for evaluating peak purity and ensuring that no new degradants are co-eluting with the analyte peaks.
Phase 3: Method Validation Protocol
Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[15]
Caption: Core Parameters for Method Validation (ICH Q2).
5.1. Validation Parameters and Acceptance Criteria The following table outlines the key validation parameters for an impurity quantification method.
| Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, Losartan, and impurity standard. Spike Losartan with known impurities. Perform forced degradation. | Peak for the impurity is resolved from all other peaks (Resolution > 2). Peak purity of Losartan and impurity passes in stressed samples. |
| Linearity | Prepare impurity solutions at ≥ 5 concentrations from LOQ to 150% of the specification limit (e.g., 0.15%). | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision data. | LOQ to 150% of the specification limit. |
| Accuracy | Spike drug product placebo with the impurity at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Recovery should be within 80.0% to 120.0%. |
| Precision | Repeatability: 6 replicate injections of a spiked sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve. | Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 15%). |
| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (S/N ≈ 3). | Visual evaluation confirms a detectable peak. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and assess impact on results. | System suitability parameters must pass under all varied conditions. Results should not significantly change. |
| Solution Stability | Analyze standard and sample solutions at set intervals (e.g., 0, 8, 24, 48 hours) at room temperature and refrigerated. | No significant change in concentration or formation of new impurities. |
5.2. System Suitability Test (SST) An SST is performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution containing both Losartan and the Imidazo[1,5-b]isoquinoline impurity (at the specification level).
-
Criteria:
-
Tailing Factor (for both peaks): ≤ 2.0
-
Theoretical Plates (for both peaks): > 2000
-
Resolution (between impurity and Losartan): ≥ 2.0
-
RSD of replicate injections (n=5 or 6): ≤ 5.0% for the impurity peak area.
-
Conclusion
The development of a robust and reliable analytical method for a novel or uncharacterized impurity like Losartan Imidazo[1,5-b]isoquinoline requires a systematic and scientifically grounded approach. By integrating impurity characterization, rational method development informed by forced degradation studies, and comprehensive validation according to ICH guidelines, analytical scientists can successfully establish a method that is fit for its intended purpose. This framework not only ensures compliance with global regulatory expectations but also contributes fundamentally to the overall quality and safety of the final drug product.
References
-
ClinPGx. (n.d.). Losartan Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Reddy, P. P., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
-
Galea, C. A., et al. (n.d.). Ultrahigh Resolution Semipreparative Liquid Chromatography: Application to Structure Elucidation of Drug Impurities. Academia.edu. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
-
Bansal, S. K., & Rawat, P. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Wen, Y. (n.d.). LC/MS, LC/NMR, FTIR: An integrated approach to impurity identification in pharmaceutical development and formulation. ResearchGate. Retrieved from [Link]
-
Pothu, R., et al. (2023, February 28). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. PubMed. Retrieved from [Link]
-
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2015). The novel acid degradation products of losartan. Ovid. Retrieved from [Link]
-
Academia.edu. (n.d.). Preparation of losartan and losartan potassium. Retrieved from [Link]
-
Vanhoenacker, G., & Van Dongen, W. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
Popović, J., et al. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Retrieved from [Link]
-
Stefan, M., et al. (2022, November 9). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. MDPI. Retrieved from [Link]
-
International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Retrieved from [Link]
-
Iuga, C., et al. (n.d.). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2025, September 28). Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. ACS Omega. Retrieved from [Link]
-
Borman, P., & Nethercote, P. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]
-
Lokamaheshwari, D.P., et al. (n.d.). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
i-manager’s Journal on Future Engineering and Technology. (n.d.). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. Retrieved from [Link]
-
Larsen, R. D., et al. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. Retrieved from [Link]
-
Al-Mamun, M. A., et al. (2025, May 21). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Retrieved from [Link]
-
ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. Retrieved from [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
Srtiven, F., et al. (n.d.). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation. Retrieved from [Link]
-
O'Dwyer, C., et al. (2021, January 8). Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Suspension. MDPI. Retrieved from [Link]
-
Suhagia, B. N., et al. (n.d.). Development Of A RP-HPLC Method For Evaluating Losartan Potassium and Hydrochlorthiazide Tablets. SciSpace. Retrieved from [Link]
-
Sebaiy, M. M. (2020, May 15). Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. OAText. Retrieved from [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. theaspd.com [theaspd.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. (PDF) Ultrahigh Resolution Semipreparative Liquid Chromatography: Application to Structure Elucidation of Drug Impurities [academia.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. latamjpharm.org [latamjpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
High-Sensitivity LC-MS/MS Characterization of the Imidazo[1,5-b]isoquinoline Impurity in Losartan Potassium
This Application Note is structured to serve as a definitive technical guide for the characterization of the Losartan Imidazo[1,5-b]isoquinoline Impurity (often referred to as Impurity G or the Cyclized Degradant ). It deviates from standard templates to prioritize mechanistic understanding, practical workflow execution, and robust data validation.
Introduction & Mechanistic Insight
In the landscape of Angiotensin II Receptor Blocker (ARB) analysis, while nitrosamines and azido impurities have dominated recent regulatory focus, classical degradation products remain a critical quality attribute. The Imidazo[1,5-b]isoquinoline impurity (Molecular Formula:
The Chemistry of Formation
Unlike process-related impurities derived from starting materials, this impurity is a degradation product formed via intramolecular cyclization. Under acidic conditions or thermal stress, the hydroxymethyl group on the imidazole ring of Losartan undergoes dehydration and cyclizes with the adjacent phenyl ring of the biphenyl system. This forms a fused tricyclic imidazo[1,5-b]isoquinoline core.
This transformation results in a mass loss of 18 Da (loss of
Why LC-MS/MS?
While HPLC-UV can detect this impurity (typically eluting after Losartan due to increased hydrophobicity from the loss of the hydroxyl group), LC-MS/MS is required for:
-
Trace Level Quantitation: Meeting ICH Q3A/B thresholds (<0.05%) often requires sensitivity beyond UV capabilities.
-
Structural Confirmation: Distinguishing this degradant from other isobaric impurities or potential co-eluting dimers.
Experimental Design & Protocol
Reagents and Standards[1][2][3][4][5]
-
Reference Standard: Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0).[1]
-
API Standard: Losartan Potassium USP/EP.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
Chromatographic Conditions (LC)
-
Rationale: A Phenyl-Hexyl column is recommended over a standard C18. The impurity possesses a fused aromatic system (isoquinoline core) which engages in
interactions with the Phenyl-Hexyl stationary phase, providing superior selectivity and resolution from the parent Losartan peak compared to hydrophobic interaction alone.
| Parameter | Condition |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera) |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water (Protonation source) |
| Mobile Phase B | 100% Acetonitrile |
Gradient Profile:
-
0.0 min: 20% B (Equilibration)
-
1.0 min: 20% B
-
8.0 min: 90% B (Elution of Impurity)
-
10.0 min: 90% B (Wash)
-
10.1 min: 20% B (Re-equilibration)
-
13.0 min: Stop
Mass Spectrometry Parameters (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Rationale: Both Losartan and the impurity contain basic nitrogen atoms (imidazole/tetrazole), making ESI+ highly sensitive.
-
Source Conditions (Generic Optima):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi[2]
-
Capillary Voltage: 3500 V
-
MRM Transition Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Losartan | 423.2 | 207.1 | 20 | Quantifier |
| 423.2 | 180.1 | 35 | Qualifier | |
| Impurity G | 405.1 | 359.1 | 25 | Quantifier |
| 405.1 | 235.1 | 40 | Qualifier |
Note: The transition 405.1
Visualized Workflows
Impurity Formation Pathway
This diagram illustrates the acid-catalyzed cyclization mechanism that transforms Losartan into the target impurity.
Figure 1: Mechanistic pathway of Losartan degradation via intramolecular cyclization and dehydration to form the Imidazo[1,5-b]isoquinoline impurity.
Analytical Workflow
The following flow outlines the step-by-step protocol from sample preparation to data reporting.
Figure 2: End-to-end analytical protocol for the extraction and quantification of the impurity.
Results & Discussion
Specificity and Separation
The Imidazo[1,5-b]isoquinoline impurity is significantly more hydrophobic than Losartan due to the loss of the polar hydroxyl group and the formation of a planar aromatic system.
-
Losartan RT: ~4.5 min
-
Impurity RT: ~6.2 min (on Phenyl-Hexyl)
-
Resolution (Rs): Typically > 3.0.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, the following acceptance criteria must be met during every run:
| Metric | Acceptance Criteria | Scientific Rationale |
| Linearity ( | > 0.995 (Range: 0.5 - 100 ng/mL) | Ensures accurate quantitation across trace levels. |
| Recovery | 85 - 115% | Verifies extraction efficiency from tablet matrix. |
| Carryover | < 20% of LOQ in Blank | Prevents false positives from high-conc. API injections. |
| Ion Ratio | Within ±20% of Standard | Confirms peak identity (Quantifier/Qualifier ratio). |
Troubleshooting Matrix Effects
If signal suppression is observed (common in tablet formulations with Titanium Dioxide or Magnesium Stearate):
-
Dilution: Dilute the sample 10x further. Modern Triple Quads have sufficient sensitivity.[3]
-
Divert Valve: Direct the LC flow to waste during the elution of the main Losartan peak (4.0 - 5.0 min) to prevent source fouling, switching back only for the impurity elution.
References
-
European Medicines Agency (EMA). Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. (2019). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021). Retrieved from [Link]
-
Shimadzu Application Note. Robust and Sensitive Azido Impurities Quantitative Analysis in Five Sartan Drug Substances. Retrieved from [Link]
Sources
Application Note: High-Resolution UPLC Separation of Losartan Potassium and Related Impurities
Abstract & Introduction
Losartan Potassium is a non-peptide angiotensin II receptor antagonist used extensively for the treatment of hypertension.[1] Ensuring the purity of the drug substance and drug product is critical, as process-related impurities (such as triphenylmethanol) and degradation products (such as the carboxylic acid metabolite) can impact safety and efficacy.[1]
Traditional HPLC methods for Losartan often require run times exceeding 20 minutes to achieve baseline resolution of critical impurity pairs.[1] This Application Note details a Ultra-Performance Liquid Chromatography (UPLC) protocol that reduces analysis time to under 8 minutes while maintaining resolution (
Why UPLC?
-
Speed: Sub-2-micron particle technology allows for higher linear velocities without compromising efficiency.[1]
-
Sensitivity: Sharper peaks result in higher signal-to-noise ratios (S/N), crucial for detecting trace impurities at the 0.05% reporting threshold.[1]
-
Resolution: Superior peak capacity handles complex degradation profiles better than traditional 5-micron columns.[1]
Chemical Context & Impurity Profile[1][2][3][4][5][6][7]
Losartan is an amphoteric molecule containing a tetrazole ring (acidic, pKa ~4.[1]2) and an imidazole ring (basic).[1][2] This dual nature makes pH control the single most critical variable in method development.[1]
Target Analytes
| Compound | ID | Chemical Nature | Separation Challenge |
| Losartan Potassium | API | Amphoteric (Tetrazole/Imidazole) | Tailing if pH is incorrect.[1] |
| Impurity A (EP) | Degradant | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | Polar, elutes early.[1] |
| Impurity B (EP) | Degradant | [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | Structural isomer issues.[1] |
| Impurity C (EP) | Process | Triphenylmethanol | Highly non-polar, elutes late.[1] |
| Impurity K (EP) | Degradant | Aldehyde analog | Co-elution risk with API.[1] |
Method Development Logic (The "Why")
Stationary Phase Selection
We utilize a Hybrid Organic-Inorganic Particle (BEH C18) .[1]
-
Reasoning: Pure silica columns often show peak tailing for basic moieties (imidazole ring) due to silanol interactions.[1] The BEH particle reduces secondary silanol activity, ensuring sharp peak shapes for Losartan without requiring ion-pairing agents.[1]
Mobile Phase pH[1][7]
-
Mechanism:[1][6] At pH 3.0, the tetrazole ring (pKa ~4.[1]2) is protonated (neutral), increasing its retention on the C18 column.[1] If the pH were neutral (e.g., pH 7.0), the tetrazole would be ionized (negative), causing Losartan to elute too quickly near the void volume, co-eluting with polar impurities like Impurity A.[1]
Diagram: Method Optimization Logic
Caption: Logical decision tree for UPLC parameter selection based on Losartan's chemical properties.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: UPLC System with PDA (Photodiode Array) Detector.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]
-
Sample Temp: 15°C (Prevents degradation of thermally labile impurities).[1]
-
Detection: UV @ 220 nm (Impurities) and 254 nm (Assay).[1]
-
Injection Volume: 2.0 µL.
Reagents & Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water.[1] Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.22 µm membrane.[1][6] -
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]
Gradient Table
This gradient is designed to hold the initial conditions briefly to separate polar Impurity A, then ramp up to elute the API and non-polar Impurity C.[1]
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Curve | Action |
| 0.00 | 85 | 15 | Initial | Equilibrate |
| 1.00 | 85 | 15 | 6 (Linear) | Isocratic hold for Polar Impurities |
| 6.00 | 20 | 80 | 6 (Linear) | Elute Losartan & Hydrophobic Impurities |
| 7.00 | 20 | 80 | 6 (Linear) | Wash Column |
| 7.10 | 85 | 15 | 1 (Step) | Return to Initial |
| 9.00 | 85 | 15 | 6 (Linear) | Re-equilibration |
Standard & Sample Preparation[1]
-
Diluent: Mix Phosphate Buffer (pH 3.0) and Acetonitrile (50:50 v/v).[1][6]
-
Stock Standard: Accurately weigh 25 mg Losartan Potassium USP RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).
-
Impurity Stock: Prepare individual stocks of Impurity A, B, C, and K at 0.05 mg/mL in Methanol.
-
System Suitability Solution: Spike the Stock Standard with Impurity Stock to achieve ~0.5% concentration of each impurity relative to Losartan.
Analytical Workflow & System Suitability
Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to reporting.
System Suitability Testing (SST) Criteria
To ensure the method is "self-validating" during routine use, the following criteria must be met before analyzing samples:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration of the closely eluting degradant. | |
| Tailing Factor ( | Indicators of secondary interactions or column aging.[1] | |
| Precision (%RSD) | Verifies injector and pump stability. | |
| Signal-to-Noise | Confirms sensitivity for trace detection (LOQ). |
Results & Discussion
Expected Retention Times (RT)
-
Impurity A: ~0.9 min (Polar, elutes near void)[1]
-
Impurity B: ~2.1 min
-
Impurity K: ~3.8 min
-
Losartan: ~4.2 min
-
Impurity C: ~6.5 min (Highly non-polar)
Robustness
The method demonstrates high robustness.[1][8][6] Small changes in organic modifier (
References
-
United States Pharmacopeia (USP). Losartan Potassium Monograph.[1] USP-NF.[1] (Standard for impurity limits and identification). [1]
-
European Pharmacopoeia (EP). Losartan Potassium.[1][9][10] (Defines Impurities A, B, C, K). [1]
-
Waters Corporation. Rapid Ultra-Performance Liquid Chromatography Assay of Losartan Potassium.[1] (Basis for BEH C18 column selection).[1]
-
Scientific Research Publishing. UPLC-MS Method Development and Validation of Amlodipine, Hydrochlorothiazide and Losartan.[1] (Reference for acidic mobile phase optimization).
-
BenchChem. Chromatographic Separation of Losartan and its Dimeric Impurities. (Reference for impurity structures).
Sources
- 1. Losartan EP Impurity J (Losartan USP Related Compound B) [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bulletin.am [bulletin.am]
- 4. researchgate.net [researchgate.net]
- 5. Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. Losartan EP Impurity L (Potassium Salt) - SRIRAMCHEM [sriramchem.com]
Protocol for Forced Degradation Studies of Losartan Potassium: A Stability-Indicating Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for conducting forced degradation studies on Losartan potassium, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1] Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, this document details the step-by-step methodologies for subjecting Losartan potassium to hydrolytic, oxidative, thermal, and photolytic stress.[2][3][4] The primary objective of these studies is to deliberately degrade the active pharmaceutical ingredient (API) to identify potential degradation products and establish the degradation pathways. This is crucial for developing and validating stability-indicating analytical methods, which are fundamental to ensuring the quality, safety, and efficacy of the final drug product.[4][5] The protocols herein are designed to achieve a target degradation of 5-20%, providing a sound basis for impurity profiling and formulation development.[2][6]
Introduction: The Rationale for Stress Testing
Losartan potassium, chemically described as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol monopotassium salt, is a cornerstone in cardiovascular therapy.[1][7] Its stability profile directly impacts its therapeutic efficacy and patient safety. Forced degradation, or stress testing, is a regulatory requirement and a critical component of the drug development lifecycle.[3][4] By exposing the drug substance to conditions more severe than accelerated stability testing, we can achieve several key objectives:
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in identifying its intrinsic chemical vulnerabilities.
-
Identify Degradation Products: Characterizing the structure of potential impurities that could form during manufacturing, storage, or administration.
-
Develop Stability-Indicating Methods: Proving that the chosen analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the intact API from all significant degradation products.[4]
-
Inform Formulation and Packaging: The data generated helps in selecting excipients and designing packaging that protects the drug from degradation triggers like light and moisture.
This guide provides the necessary protocols to systematically investigate the stability of Losartan potassium under various stress conditions.
Materials, Reagents, and Instrumentation
Reference Standard and Reagents
-
Losartan Potassium Reference Standard (USP or equivalent)
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (for mobile phase modification)
-
Phosphoric Acid (for pH adjustment)
-
Purified Water (Milli-Q or equivalent)
Instrumentation
-
Analytical Balance: Capable of weighing to 0.01 mg
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
LC-MS/MS System: For identification and characterization of degradation products.[8][9]
-
pH Meter: Calibrated with standard buffers.
-
Hot Air Oven: For thermal degradation studies.
-
Photostability Chamber: Compliant with ICH Q1B guidelines, equipped with both cool white fluorescent and near-UV lamps.[3]
-
Water Bath/Reflux Apparatus: For controlled heating of solutions.
-
Volumetric Glassware: Class A.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount. The method must be able to resolve Losartan potassium from its potential degradation products. The following conditions are a validated starting point, but may require optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.5% Triethylamine solution (pH adjusted to 2.4 with Phosphoric Acid) (40:60 v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[10] |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
This method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Experimental Protocols for Forced Degradation
The following protocols are designed to induce degradation in the range of 5-20%.[6] It is critical to adjust exposure times or stressor concentrations if initial trials result in no degradation or excessive degradation (>20%). A "zero-time" or unstressed sample must be prepared and analyzed alongside the stressed samples for comparison.
Preparation of Losartan Potassium Stock Solution
-
Accurately weigh approximately 30.0 mg of Losartan potassium reference standard.[10]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 300 µg/mL.[10]
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 30 µg/mL for analysis.
Caption: General workflow for forced degradation studies.
Acidic Hydrolysis
-
Sample Preparation: Pipette 5 mL of the stock solution into a flask. Add 5 mL of 1.0 M HCl.
-
Stress Condition: Reflux the solution for 2 hours.[10] Note: Studies have shown Losartan to be relatively stable in 0.1 M HCl, hence a stronger condition is suggested.[9][11]
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Final Preparation: Dilute the neutralized solution with the mobile phase to the target concentration (e.g., 30 µg/mL) and analyze by HPLC.
Basic (Alkaline) Hydrolysis
-
Sample Preparation: Pipette 5 mL of the stock solution into a flask. Add 5 mL of 1.0 M NaOH.
-
Stress Condition: Reflux the solution for 2 hours.[10] Note: Losartan shows minimal degradation in 0.1 M NaOH at room temperature.[9][11]
-
Neutralization: After cooling, neutralize the solution with an equivalent of HCl.
-
Final Preparation: Dilute with the mobile phase to the target concentration and analyze by HPLC.
Oxidative Degradation
-
Sample Preparation: Pipette 5 mL of the stock solution into a flask. Add 5 mL of 30% H₂O₂.
-
Stress Condition: Keep the solution at room temperature for 30 minutes.[10] Losartan is known to be susceptible to oxidation, with significant degradation observed even in 3% H₂O₂ over several days.[9][11]
-
Final Preparation: Dilute with the mobile phase to the target concentration and analyze immediately. Note that the H₂O₂ peak may appear in the chromatogram at a very early retention time.[10]
Thermal Degradation
-
Sample Preparation: Place a thin, even layer of solid Losartan potassium powder in a petri dish.
-
Stress Condition: Expose the solid sample to dry heat in a hot air oven at 80 °C for 24 hours.[10]
-
Final Preparation: After cooling, weigh an appropriate amount of the stressed powder, dissolve it in the mobile phase to the target concentration, and analyze by HPLC.
Photolytic Degradation (as per ICH Q1B)
-
Sample Preparation:
-
Solid State: Spread a thin layer of Losartan powder in a quartz petri dish.
-
Solution State: Prepare a solution of Losartan in purified water and place it in a quartz cuvette or flask.
-
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Stress Condition: Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².
-
Final Preparation: Prepare solutions from both the light-exposed and dark control samples to the target concentration using the mobile phase and analyze by HPLC.
Results and Data Interpretation
A successful forced degradation study hinges on meticulous data analysis.
Caption: Logical map of stress testing for Losartan Potassium.
Summary of Stress Conditions
| Stress Condition | Reagent/Method | Concentration/Temp. | Duration | Expected Outcome |
| Acid Hydrolysis | 1.0 M HCl | Reflux | 2 hours | Formation of acid-catalyzed degradants, potentially dimers.[10] |
| Base Hydrolysis | 1.0 M NaOH | Reflux | 2 hours | Minimal degradation expected, but must be confirmed.[10] |
| Oxidation | 30% H₂O₂ | Room Temp. | 30 minutes | Significant degradation; formation of N-oxides and other oxidative products.[8][9] |
| Thermal | Dry Heat (Solid) | 80 °C | 24 hours | Generally stable; minimal degradation expected.[10] |
| Photolysis | ICH Q1B Chamber | >1.2M lux-hr & >200 W-hr/m² | As required | Potential for photodegradation products to form.[12] |
Peak Purity and Mass Balance
-
Peak Purity: Utilize the PDA detector to assess the peak purity of Losartan in all stressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.
-
Mass Balance: The sum of the percentage of all degradation products and the remaining Losartan should ideally be between 95% and 105%. This confirms that all major degradants are accounted for by the analytical method.
Identification of Major Degradants
LC-MS/MS analysis is essential for the structural elucidation of significant degradation products. For Losartan, oxidative stress is a key pathway.
| Degradation Condition | Known Degradation Products | Reference |
| Oxidative | 5-(4'-((2 butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H tetrazol-1-ol (DP-2) | [8] |
| 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1 yl)methyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-ol (DP-3) | [8] | |
| Oxidation of primary alcohol group to an aldehyde. | [9] | |
| Acidic | Potential formation of dimer products. | [10] |
Conclusion
This application note outlines a systematic and robust protocol for conducting forced degradation studies on Losartan potassium, in line with global regulatory expectations. The results from these studies are fundamental for establishing the intrinsic stability of the molecule, revealing its degradation pathways, and are a prerequisite for the validation of a stability-indicating analytical method. Proper execution of these protocols will provide drug development professionals with the critical data needed to ensure the development of a safe, effective, and stable Losartan potassium drug product.
References
- ICH. (2023). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link to a general ICH guidelines page, as direct links can be unstable]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
IJCRT. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. Available at: [Link]
-
PubMed. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Available at: [Link]
-
MDPI. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Redalyc. (n.d.). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation. Available at: [Link]
-
Preprints.org. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. Available at: [Link]
-
ResearchGate. (n.d.). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Available at: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Available at: [Link]
-
Ingenta Connect. (2014). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Available at: [Link]
-
Wikipedia. (n.d.). Losartan. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative degradation behavior of losartan. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of losartan potassium. Available at: [Link]
Sources
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. latamjpharm.org [latamjpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy | MDPI [mdpi.com]
Unveiling the Degradation Landscape of Losartan: A High-Resolution Q-TOF Mass Spectrometry Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The stability and degradation profile of an active pharmaceutical ingredient (API) are critical quality attributes that directly impact its safety and efficacy. Losartan, a widely prescribed antihypertensive drug, can degrade under various stress conditions, leading to the formation of potential impurities. This application note presents a comprehensive protocol for the identification and structural elucidation of Losartan degradation products using a powerful and sensitive analytical approach: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-Q-TOF) Mass Spectrometry. We detail a forced degradation study protocol compliant with ICH guidelines, outline the optimized UPLC-Q-TOF method, and describe a systematic workflow for data analysis and structural characterization. This guide serves as a practical resource for researchers in pharmaceutical development and quality control, demonstrating the power of high-resolution mass spectrometry in ensuring drug integrity.
Introduction: The Imperative of Stability Testing
Losartan is an angiotensin II receptor antagonist used extensively in the treatment of hypertension.[1] During its lifecycle, from manufacturing to storage, the drug substance can be exposed to environmental factors such as heat, light, humidity, and reactive chemicals, potentially leading to chemical degradation.[2][3] The resulting degradation products (DPs) may be less effective, inactive, or even toxic, posing a significant risk to patient safety.[4] Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) mandate rigorous stability testing to identify potential DPs and understand the drug's degradation pathways.[2][5]
Traditional analytical methods can struggle to identify unknown impurities, especially at trace levels. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, however, has emerged as an indispensable tool for this task.[6] Its ability to provide highly accurate mass measurements (typically <5 ppm error) allows for the confident determination of elemental compositions for unknown compounds.[7] When coupled with the fragmentation capabilities of tandem mass spectrometry (MS/MS), Q-TOF provides rich structural information, enabling the rapid and reliable elucidation of degradation product structures.[8] This application note provides the scientific rationale and a field-proven protocol for leveraging UPLC-Q-TOF to characterize the degradation profile of Losartan.
The Power of Q-TOF: Principle and Advantage
The strength of a Q-TOF mass spectrometer lies in its hybrid design, which synergistically combines the functionalities of a quadrupole mass filter and a time-of-flight mass analyzer.
-
Quadrupole (Q): This component acts as a mass filter. In a full scan (MS) mode, it allows a wide range of ions to pass through. In tandem MS (MS/MS) mode, it can be set to isolate a specific ion of interest (the "precursor ion"), such as a potential degradation product.
-
Collision Cell (q): The isolated precursor ion is then passed into a collision cell filled with an inert gas (e.g., argon). The resulting collisions induce fragmentation, breaking the precursor ion into smaller, structurally significant "product ions."
-
Time-of-Flight Analyzer (TOF): Both the precursor ions (in MS mode) and the product ions (in MS/MS mode) are pulsed into a long flight tube. Lighter ions travel faster and reach the detector first, while heavier ions take longer. By measuring this flight time with high precision, the instrument calculates the mass-to-charge ratio (m/z) with exceptional accuracy.
The primary advantage for degradation product analysis is twofold:
-
High Mass Accuracy: The TOF analyzer's accuracy enables the generation of a highly specific elemental formula from the measured m/z, drastically narrowing down the possibilities for an unknown compound's identity.[7]
-
High-Resolution Fragmentation Data: The MS/MS spectra reveal how a molecule breaks apart. By comparing the fragmentation pattern of a degradation product to that of the parent drug, analysts can pinpoint the exact site of chemical modification, providing definitive structural evidence.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two key stages: subjecting Losartan to controlled stress conditions to generate degradation products and the subsequent analysis of these samples by UPLC-Q-TOF.
Part A: Forced Degradation of Losartan Potassium
Forced degradation studies, as outlined by ICH guidelines, intentionally expose the API to harsh conditions to accelerate degradation and produce a comprehensive impurity profile.[9]
Materials and Reagents:
-
Losartan Potassium API
-
HPLC-grade Acetonitrile and Methanol
-
Purified Water (e.g., Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
Calibrated oven and photostability chamber
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve Losartan Potassium in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of 1 mg/mL.[10]
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 3 hours.[3]
-
Cool the solution to room temperature and neutralize by adding an equimolar amount of 0.1 M NaOH.
-
Dilute with the analysis mobile phase to a final concentration of ~100 µg/mL.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample of Losartan Potassium powder in a calibrated oven at 60°C for three days.[3]
-
After exposure, dissolve the powder and dilute with the analysis mobile phase to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the Losartan Potassium stock solution to UV light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Dilute the exposed sample with the analysis mobile phase to a final concentration of ~100 µg/mL.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to any stress.
Causality Note: Neutralization of acidic and basic samples is crucial to prevent further degradation on the analytical column and to ensure proper chromatographic peak shape.
Part B: UPLC-Q-TOF Analysis
The following conditions provide excellent separation of Losartan from its degradation products and enable high-quality mass spectrometric data acquisition.
| UPLC Chromatographic Parameters | |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[11] |
| Flow Rate | 0.3 mL/min[11] |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Q-TOF Mass Spectrometry Parameters | |
| System | Waters SYNAPT G2 Q-TOF, Agilent 6500 Series, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[12][13] |
| Capillary Voltage | 3.0 - 3.2 kV[13] |
| Sampling Cone Voltage | 40 V[13] |
| Source Temperature | 120°C[13] |
| Desolvation Temperature | 350°C[13] |
| Desolvation Gas Flow | 900 L/hour[13] |
| Acquisition Mode | MSᴱ or Auto MS/MS |
| Mass Range | 50 - 1200 m/z |
| Lock Mass | Leucine Enkephalin for continuous mass correction |
Causality Note: Positive ESI mode is selected as Losartan and its derivatives readily form protonated molecules [M+H]⁺. The use of a lock mass ensures high mass accuracy throughout the analytical run by correcting for any minor instrument drift. MSᴱ mode allows for the simultaneous acquisition of low-energy (precursor ion) and high-energy (fragment ion) data from a single injection, providing a comprehensive dataset.
Data Analysis and Structural Elucidation Workflow
A systematic approach is essential to interpret the complex data generated by UPLC-Q-TOF-MS. The workflow involves identifying potential DPs and using the combination of accurate mass and fragmentation data to deduce their structures.
Caption: Workflow for Degradation Product Identification.
Step-by-Step Analysis:
-
Peak Detection: The total ion chromatograms (TICs) of the stressed samples are compared with the control sample. New peaks that are absent or significantly smaller in the control are flagged as potential degradation products.
-
Formula Generation: For each potential DP, the high-resolution mass spectrum is used to determine the accurate mass of its protonated molecule [M+H]⁺. This value is input into a formula calculator (e.g., MassLynx, MassHunter) to generate a list of possible elemental compositions within a narrow mass tolerance (<5 ppm). The isotopic pattern, especially the characteristic 3:1 ratio for a single chlorine atom present in Losartan, is used to validate the correct formula.[2]
-
Fragmentation Analysis: The high-energy or MS/MS spectrum is analyzed to identify the product ions. The mass differences between the precursor ion and the product ions correspond to neutral losses (e.g., -18 for H₂O, -28 for CO). These fragments are compared to the known fragmentation pattern of Losartan to understand which part of the molecule has been altered.[2]
-
Structure Proposal: By combining the elemental formula with the insights from fragmentation analysis, a definitive structure can be proposed for the degradation product. This process is repeated for all identified DPs to build a comprehensive degradation map.
Expected Results: The Degradation Profile of Losartan
Under forced degradation, Losartan is known to be particularly susceptible to oxidation and, to a lesser extent, acid-catalyzed reactions.[2][3] The primary site of oxidative attack is the hydroxymethyl group on the imidazole ring.
| Degradation Product | Stress Condition | Observed m/z [M+H]⁺ | Proposed Formula | Proposed Modification |
| Losartan (Parent) | - | 423.1724 | C₂₂H₂₄ClN₆O | - |
| DP-1 (Aldehyde) | Oxidation[2] | 421.1568 | C₂₂H₂₂ClN₆O | Oxidation of primary alcohol to aldehyde |
| DP-2 (Carboxylic Acid) | Oxidation[2][14] | 437.1517 | C₂₂H₂₂ClN₆O₂ | Oxidation of aldehyde to carboxylic acid |
| DP-3 (N-Oxide) | Oxidation[4] | 439.1673 | C₂₂H₂₄ClN₆O₂ | Oxidation on the tetrazole or imidazole ring |
| LD-I, II, III (Dimers) | Acidic[15] | 809.3144 | C₄₄H₄₂Cl₂N₁₂ | Dimerization products formed under strong acid |
Note: The m/z values are theoretical and may vary slightly in experimental data. The table represents common degradation products reported in the literature.
The oxidative degradation pathway is a classic example of how Q-TOF analysis can elucidate reaction sequences.
Caption: Primary Oxidative Degradation Pathway of Losartan.
This pathway shows the sequential oxidation of the primary alcohol on the imidazole moiety first to an aldehyde (a mass shift of -2 Da) and then to a carboxylic acid (a further mass shift of +16 Da).[2] Identifying this sequence is straightforward with Q-TOF by tracking these precise mass shifts between the parent drug and its degradation products. Acidic conditions can lead to more complex dimerization reactions, resulting in products with much higher masses.[15]
Conclusion
The UPLC-Q-TOF-MS platform provides an exceptionally powerful and reliable solution for the identification and structural characterization of drug degradation products. The protocol detailed in this note demonstrates a robust methodology for investigating the stability of Losartan, from forced degradation to data interpretation. The high mass accuracy and high-resolution fragmentation capabilities of Q-TOF are critical for unambiguously determining elemental compositions and pinpointing sites of modification, which is essential for ensuring the safety, quality, and efficacy of pharmaceutical products. This approach is not only vital for regulatory compliance but also provides invaluable insights into a drug's chemical behavior, guiding formulation, packaging, and storage decisions.
References
-
Title: Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Source: PubMed URL: [Link]
-
Title: Losartan Pathway, Pharmacokinetics. Source: ClinPGx URL: [Link]
-
Title: The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Source: ResearchGate URL: [Link]
-
Title: Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Source: Semantic Scholar URL: [Link]
-
Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Source: MDPI URL: [Link]
-
Title: Proposed transformation products and reaction pathways of Losartan. Source: ResearchGate URL: [Link]
-
Title: The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Source: PubMed URL: [Link]
-
Title: The novel acid degradation products of losartan. Source: Ovid URL: [Link]
-
Title: APPLICATION OF A RP-HPLC METHOD FOR COMPARATIVE STUDY ON THE DEGRADATION BEHAVIOR OF TWO ANGIOTENSIN II RECEPTOR ANTAGONISTS, VA. Source: International Journal of Pharmacy and Chemical Sciences URL: [Link]
-
Title: A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS n and accurate mass determination by ESI TOF. Source: ACS Publications URL: [Link]
-
Title: (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Source: ResearchGate URL: [Link]
-
Title: UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Source: ResearchGate URL: [Link]
-
Title: Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Source: Shimadzu URL: [Link]
-
Title: UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Source: CoLab URL: [Link]
-
Title: LC/Q-TOF-MS-based structural characterization of enasidenib degradation products and establishment of a stability-indicating assay method: Insights into chemical stability. Source: PubMed URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Source: Waters Corporation URL: [Link]
-
Title: Improvement Upon a Multi-Residue Method for Nitrosamine Analysis in Losartan Drug Product Using an Enhanced LC/MS/MS System. Source: Agilent URL: [Link]
-
Title: Application of UHPLC/Q-TOF-MS/MS Technique for Structural Identification and Quantitative Determination of Antihypertensive Drugs. Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Source: Agilent URL: [Link]
-
Title: Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities. Source: ResearchGate URL: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. jchps.com [jchps.com]
- 10. lcms.cz [lcms.cz]
- 11. UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Losartan & Imidazo-Isoquinoline Co-elution
This technical guide addresses the chromatographic separation of Losartan Potassium and its specific fused-ring impurity, Imidazo[1,5-b]isoquinoline (CAS 165276-38-0), often referred to as Impurity G or the Cyclic Degradant .
This impurity presents a unique challenge due to its structural rigidity and hydrophobicity, which often leads to co-elution with the main Losartan peak on standard C18 columns, particularly under acidic mobile phase conditions where the tetrazole moiety of Losartan is protonated.
Executive Summary
-
The Issue: Co-elution of Losartan (API) and the Imidazo[1,5-b]isoquinoline impurity (CAS 165276-38-0) in Reverse Phase HPLC (RP-HPLC).
-
The Cause: Structural similarity and comparable hydrophobicity at low pH (2.0–3.0). The impurity is a cyclized derivative formed via acid-catalyzed dehydration, locking the biphenyl and imidazole rings into a planar, fused isoquinoline system.
-
The Solution: Exploiting
selectivity using Phenyl-Hexyl stationary phases or pH-dependent ionization differentials (pH 6.0) to shift the elution window of the amphoteric parent drug away from the neutral/basic impurity.
Module 1: Method Development & Optimization (The "Why" and "How")
Q1: Why do Losartan and this specific impurity co-elute on my C18 column?
Answer: The co-elution is driven by hydrophobic overlap at acidic pH.
-
Losartan (Parent): Contains an acidic tetrazole ring (
). In standard mobile phases (pH 2.5 with Phosphate/TFA), the tetrazole is protonated (neutral), significantly increasing the molecule's retention on a C18 column. -
Imidazo Impurity: This molecule is formed by the cyclization of the imidazole and biphenyl rings, often involving the tetrazole or adjacent groups. This "locking" creates a planar, fused Imidazo[1,5-b]isoquinoline system. This structure is inherently hydrophobic and lacks the free rotation of the parent, often eluting very close to the protonated (neutral) Losartan peak.
-
Result: On a standard C18 column at pH 2.5, both molecules behave as neutral, hydrophobic entities with similar partition coefficients (
), leading to peak overlap or "shoulder" elution.
Q2: How do I select the correct column to resolve this critical pair?
Answer:
If a standard C18 (L1) fails, you must switch to a mechanism that differentiates based on molecular shape or
| Column Chemistry | Mechanism of Action | Suitability |
| C18 (Traditional) | Hydrophobic interaction only. | Poor. Often results in co-elution or tailing interference. |
| Phenyl-Hexyl | Excellent. The fused isoquinoline ring of the impurity has a different | |
| Polar Embedded C18 | Hydrogen bonding + Hydrophobicity. | Good. Can reduce silanol interactions, improving peak shape for the basic imidazole moiety, potentially revealing the hidden impurity peak. |
Q3: What is the most effective mobile phase modification?
Answer: pH Tuning.
-
Strategy: Increase the mobile phase pH to 6.0 .
-
Mechanism: At pH 6.0, the tetrazole of Losartan is deprotonated (anionic,
equivalent). This makes Losartan significantly less hydrophobic, shifting it to an earlier retention time. -
Impurity Behavior: The cyclized impurity often lacks this specific ionizable tetrazole proton (or has a shifted
). It remains relatively neutral/hydrophobic. -
Outcome: Losartan moves away (earlier) from the impurity, creating a massive resolution window.
Module 2: Troubleshooting Specific Scenarios
Scenario A: "I see a shoulder on the tail of my Losartan peak."
-
Diagnosis: This is the classic signature of the Imidazo impurity co-eluting.
-
Immediate Fix:
-
Check pH: If your buffer is pH 3.0, lower it to 2.2 or raise it to 6.0. The "middle ground" (pH 3-4) is the worst region for robustness.
-
Gradient Slope: Flatten the gradient at the elution point. If Losartan elutes at 15 min, reduce the %B increase rate from 12-18 min to expand the separation window.
-
Scenario B: "My resolution degrades after 50 injections."
-
Diagnosis: Column fouling or "Phase Collapse" (if using high aqueous content).
-
Fix:
-
Wash Protocol: The Imidazo impurity is highly lipophilic. It may accumulate on the column head. Run a sawtooth wash (95% ACN
5% ACN) after every 10 samples. -
Guard Column: Install a Phenyl-Hexyl guard cartridge if using that chemistry.
-
Module 3: Experimental Protocol
Optimized Resolution Method (Phenyl-Hexyl Approach)
Use this protocol if the standard USP C18 method fails to resolve the impurity.
Reagents:
-
Buffer: 10mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Phosphoric Acid. -
Solvent B: 100% Acetonitrile (HPLC Grade).
Chromatographic Conditions:
| Parameter | Setting |
| Column | Phenyl-Hexyl, |
| Flow Rate | 1.0 mL/min |
| Temperature | |
| Detection | UV @ 225 nm (Max absorbance for the imidazole ring) |
| Injection Vol | 10 |
Gradient Program:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 60 | 40 | Slow ramp (Elution of Losartan) |
| 25.0 | 20 | 80 | Wash (Elution of Imidazo Impurity) |
| 30.0 | 85 | 15 | Re-equilibration |
Module 4: Visualization (Decision Tree)
Caption: Decision tree for resolving the critical pair of Losartan and Imidazo[1,5-b]isoquinoline impurity.
References
-
USP Monograph: Losartan Potassium. United States Pharmacopeia (USP-NF). (2024).[1][2] Defines standard impurity limits and C18 methodologies.
-
BenchChem Application Note. Chromatographic Separation of Losartan and its Dimeric Impurities. (2025).[3][4] Details gradient optimization for dimer separation.
-
Sigma-Aldrich. Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0). Provides chemical structure and CAS identity.
-
Asian Journal of Chemistry. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium. (2010). Discusses the formation of cyclized/dimeric impurities.
-
Journal of Pharmaceutical and Biomedical Analysis. Targeted and untargeted screening for impurities in losartan tablets. (2024).[1][2] Advanced screening of degradation products including cyclized forms.
Sources
Technical Support Center: Optimization of Mobile Phase for Better Separation of Losartan Impurities
Welcome to the technical support center for the chromatographic analysis of Losartan and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and optimizing robust analytical methods for impurity profiling. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and solve complex separation challenges effectively.
The control of impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, set strict thresholds for reporting, identifying, and qualifying impurities.[1][3][4] Achieving accurate quantification of these impurities relies heavily on a well-optimized High-Performance Liquid Chromatography (HPLC) method, where the mobile phase is the most powerful tool for manipulating separation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the laboratory. We will explore the causality behind chromatographic behaviors and provide systematic approaches to optimize your mobile phase for the best possible separation of Losartan impurities.
Understanding Losartan and Its Impurities
Losartan is an angiotensin II receptor antagonist widely used to treat hypertension.[5] Its synthesis and potential degradation can lead to the formation of various impurities, which can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[2][4] Our focus here is on the organic impurities, which are structurally similar to the parent API and often present the greatest chromatographic challenge.
Table 1: Common Process-Related and Degradation Impurities of Losartan
| Impurity Name/Type | Common Origin | Potential Chromatographic Challenge |
|---|---|---|
| Dimeric Impurities (e.g., Impurity L/M) | Process-Related | High molecular weight, may have poor solubility or strong retention.[6][7][8] |
| Isolosartan (Impurity C) | Process-Related | Positional isomer, may co-elute with Losartan if selectivity is poor.[9][10][11] |
| Biphenyl Tetrazole Analogue (Imp-B) | Starting Material | May elute early in the chromatogram.[9] |
| Oxidative Degradants | Degradation (e.g., H₂O₂) | Can be numerous and may have varied polarities.[12][13][14] |
| Acidic Degradants | Degradation (Acidic conditions) | Multiple products can be formed, requiring gradient elution for separation.[15] |
| Nitrosamine Impurities (e.g., NDEA) | Process-Related | Present at very low levels, requiring a highly sensitive method.[16][17] |
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the method development for Losartan impurity analysis. Each answer provides a troubleshooting workflow and explains the scientific principles behind the recommended actions.
Q1: I'm seeing poor resolution between the main Losartan peak and a closely eluting impurity. How can I improve this?
A1: Poor resolution is a common problem that can typically be solved by adjusting the mobile phase's strength (elutropic strength) or selectivity.
The primary goal is to increase the physical distance between the two peak maxima. In reversed-phase chromatography, this is achieved by manipulating the partitioning of Losartan and its impurity between the stationary phase and the mobile phase.
Causality:
-
Insufficient Retention: If both peaks elute too early, they haven't had enough interaction with the stationary phase to be adequately separated.
-
Lack of Selectivity: The mobile phase may be interacting with both compounds in a very similar way, causing them to have nearly identical retention times.
Troubleshooting Workflow:
-
Adjust Organic Modifier Concentration:
-
Principle: Decreasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase will increase the retention time of all components, which often leads to better resolution, provided there is some inherent selectivity.[18]
-
Action: If using an isocratic method, systematically decrease the acetonitrile concentration by 2-5%. For a gradient method, make the initial part of the gradient shallower (i.e., decrease the rate of change in organic concentration).
-
-
Optimize Mobile Phase pH:
-
Principle: Losartan is an acidic molecule with a tetrazole group. Many of its impurities are also ionizable. Changing the mobile phase pH alters the ionization state of these compounds.[19] Non-ionized forms are less polar and will be retained longer on a C18 column, while ionized forms are more polar and will elute earlier.[20] This differential shift in retention is a powerful tool for improving selectivity.
-
Action: Perform a pH scouting study. Most Losartan methods use an acidic mobile phase (pH 2.0-4.0) with buffers like phosphoric acid or trifluoroacetic acid to ensure consistent protonation of both the analytes and residual silanols on the column packing.[6][7][21] Try adjusting the pH in small increments (e.g., ±0.2 units) and observe the change in selectivity between the critical pair.
-
-
Change the Organic Modifier:
-
Principle: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities due to their differing dipole moments and hydrogen bonding capabilities. If acetonitrile doesn't provide the desired resolution, methanol might.
-
Action: Substitute acetonitrile with methanol. You may need to adjust the concentration to achieve similar retention times (methanol is a weaker solvent than acetonitrile in reversed-phase). You can also try ternary mixtures (Water/Acetonitrile/Methanol).
-
Q2: My peaks, especially for the main Losartan API, are tailing significantly. What's causing this and how do I fix it?
A2: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.
Causality:
-
Silanol Interactions: The most common cause on silica-based C18 columns is the interaction of basic functional groups on the analyte with acidic, un-capped silanol groups on the silica surface. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[22]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, a mixed population of ionized and non-ionized forms can exist, which can lead to peak distortion. For robust methods, the pH should be at least 1.5-2 units away from the analyte's pKa.[19]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[22]
Troubleshooting Workflow:
-
Lower the Mobile Phase pH:
-
Principle: Using a low pH mobile phase (e.g., pH 2.0-3.0) protonates the silanol groups (Si-OH), effectively suppressing their ionization to Si-O⁻. This minimizes the undesirable ionic interactions with protonated basic analytes.[20]
-
Action: Ensure your mobile phase buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid) is consistently prepared and results in a pH below 3.0.
-
-
Use a Mobile Phase Additive:
-
Principle: A small, positively charged molecule like triethylamine (TEA) can be added to the mobile phase. TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, masking them from the analyte.
-
Action: Add a low concentration of TEA (e.g., 0.1-0.5%) to the mobile phase and adjust the final pH.[23][24] Note that TEA can suppress ionization in mass spectrometry, so it may not be suitable for LC-MS applications.
-
-
Reduce Sample Concentration:
-
Principle: Overloading the column can cause peak shape issues.
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves dramatically, you were likely overloading the column.
-
Q3: My retention times are drifting between injections. How can I stabilize my method?
A3: Retention time instability is almost always due to a lack of equilibrium in the system or inconsistencies in the mobile phase composition or temperature. [25][26]
Causality:
-
Insufficient Column Equilibration: The column's stationary phase needs to be fully conditioned with the mobile phase. If you start a run before the column is equilibrated, you will see retention times drift, especially at the beginning of a sequence.
-
Inconsistent Mobile Phase Preparation: Small variations in pH, buffer concentration, or the ratio of organic to aqueous phase will cause shifts in retention.[27]
-
Temperature Fluctuations: Column temperature directly affects retention. A fluctuating ambient lab temperature can cause retention times to drift if a column oven is not used.
-
Pump and Degasser Issues: Air bubbles in the pump or an improperly functioning degasser can lead to inconsistent mobile phase delivery, causing pressure fluctuations and retention time shifts.[25][27]
Troubleshooting Workflow:
-
Ensure Proper Equilibration:
-
Principle: A stable baseline and consistent retention times require the column chemistry to be in equilibrium with the mobile phase.
-
Action: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the initial conditions (typically 5-10 column volumes).
-
-
Standardize Mobile Phase Preparation:
-
Use a Column Oven:
-
Principle: HPLC retention is temperature-dependent. Controlling the column temperature is essential for reproducible chromatography.
-
Action: Set the column oven to a stable temperature, for example, 35 °C, as is common in many Losartan methods.[6][7] This will negate the effect of ambient temperature changes.
-
-
Check the HPLC System:
-
Principle: Mechanical issues can lead to flow rate inaccuracies.
-
Action: Purge the pump to remove any air bubbles. Monitor the system pressure; it should be stable. If you see cyclical pressure fluctuations, it could indicate a problem with a check valve or a worn pump seal.[18]
-
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. veeprho.com [veeprho.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. bulletin.am [bulletin.am]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. hplc.eu [hplc.eu]
- 23. latamjpharm.org [latamjpharm.org]
- 24. ijpbs.com [ijpbs.com]
- 25. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 26. labcompare.com [labcompare.com]
- 27. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Losartan Imidazo[1,5-b]isoquinoline Impurity Profiling
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0) represents a specific class of degradation product formed via the cyclization of the imidazole ring with the biphenyl side chain.[1] Unlike the parent Losartan, this impurity possesses a rigid, fused tetracyclic system.[1]
Chemically, this presents two distinct chromatographic challenges:
-
Enhanced Basicity: The rigidified nitrogen environment increases the pKa, making the molecule highly susceptible to secondary interactions with residual silanols on the stationary phase, leading to severe peak tailing .
-
Hydrophobicity: The planar, fused ring system increases retention on C18 phases, often requiring higher organic strength for elution, which can exacerbate solubility mismatches if the sample diluent is not carefully optimized.[1]
This guide provides a self-validating troubleshooting workflow to resolve peak shape issues (tailing, splitting, broadening) specifically for this impurity.
Diagnostic Workflow (Decision Tree)
Before altering method parameters, use this logic flow to identify the root cause of the peak distortion.
Figure 1: Diagnostic logic flow for identifying chromatographic anomalies associated with basic impurities.[1]
Critical Troubleshooting Guides
Issue A: Severe Peak Tailing (Asymmetry Factor > 1.5)
The Science: The nitrogen atoms in the imidazo[1,5-b]isoquinoline moiety are protonated at neutral or slightly acidic pH.[1] These positively charged species interact ionically with negatively charged residual silanols (
Protocol 1: Mobile Phase pH Suppression
-
Objective: Neutralize silanol activity by lowering pH below the pKa of the silanols (approx. pH 3.5).
-
Step-by-Step:
-
Preparation: Prepare a 10 mM - 25 mM Phosphate Buffer.
-
Adjustment: Adjust pH strictly to 2.0 - 2.5 using Orthophosphoric Acid (
).-
Why? At pH 2.5, silanols are protonated (
) and neutral, preventing ionic binding with the impurity.[1]
-
-
Verification: Measure pH before adding organic modifier.
-
Implementation: Replace current aqueous phase. Ensure the column is equilibrated for at least 20 column volumes.
-
Protocol 2: Stationary Phase Selection If pH adjustment is insufficient, the column chemistry is likely the limiting factor.
-
Requirement: Use a "Type B" High-Purity Silica column with extensive end-capping.[2]
-
Recommended Phases:
Issue B: Peak Splitting or Fronting
The Science: The Losartan Imidazo impurity is hydrophobic. Researchers often dissolve the sample in 100% Methanol or Acetonitrile to ensure solubility. When this strong solvent plug hits a mobile phase with high water content (e.g., 90% Buffer), the analyte precipitates or travels faster than the mobile phase initially, causing band distortion.[1]
Protocol 3: Diluent Optimization
-
Objective: Match the sample solvent strength to the initial gradient conditions.
-
Step-by-Step:
-
Assess Solubility: Determine the minimum organic concentration required to keep the impurity in solution.
-
Diluent Preparation: Prepare a diluent of 60:40 (Buffer : Acetonitrile) .
-
Injection Test: Inject the standard. If peak shape improves but solubility is poor, increase organic ratio in 5% increments, but do not exceed 20% stronger than the initial mobile phase composition .
-
Volume Reduction: If a strong diluent is mandatory, reduce injection volume (e.g., from 10 µL to 2-5 µL) to minimize the solvent plug effect.[1]
-
Comparative Data: Column & Buffer Effects[1][4]
The following table summarizes the impact of different experimental variables on the peak symmetry of the Imidazo impurity.
| Variable | Condition A (Poor) | Condition B (Optimized) | Impact on Peak Shape |
| Stationary Phase | Standard C18 (Type A Silica) | End-capped C18 (Type B) or Phenyl-Hexyl | Critical: Type B silica reduces silanol activity by >90%.[1] |
| Mobile Phase pH | pH 4.5 - 6.0 | pH 2.0 - 2.5 | High: Suppresses silanol ionization, eliminating the "tail".[1] |
| Buffer Type | Ammonium Acetate | Potassium Phosphate | Medium: Phosphate provides better ion suppression at low pH. |
| Column Temp | 25°C | 35°C - 40°C | Medium: Higher temp improves mass transfer kinetics for rigid molecules. |
| Sample Diluent | 100% Methanol | Mobile Phase A : B (50:50) | High: Prevents "solvent shock" and peak splitting. |
Frequently Asked Questions (FAQ)
Q1: I am using a generic C18 column, and the impurity co-elutes with the Losartan main peak. How do I improve resolution? A: The Imidazo impurity is structurally rigid. Switching to a Phenyl-Hexyl column often provides better selectivity (separation) than C18 due to pi-pi interactions with the aromatic rings of the impurity. Alternatively, lowering the gradient slope (e.g., 1% organic increase per minute) can widen the separation window.[1]
Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, TEA acts as a "silanol blocker" by competing for the active sites. However, TEA is not recommended for LC-MS applications due to signal suppression.[1] If using UV detection, adding 0.1% TEA to the buffer (and adjusting pH to 2.5-3.0) is a highly effective legacy method.
Q3: Why does the peak shape degrade over time? A: This often indicates column fouling or loss of end-capping .
-
Fouling: The hydrophobic impurity may be precipitating at the column head. Add a high-organic wash step (95% ACN) at the end of every gradient run.
-
End-capping Hydrolysis: If operating at pH < 2.0 or > 8.0 for extended periods, the protective end-capping groups may strip off, exposing silanols.[1] Ensure your column is rated for the pH you are using.
Q4: Is this impurity light-sensitive? A: Losartan and its derivatives can be photosensitive. While the Imidazo impurity is a degradant, it is good practice to use amber glassware for all standard and sample preparations to prevent further degradation into secondary artifacts during analysis.
References
-
United States Pharmacopeia (USP). USP Monograph: Losartan Potassium. (General chapters on Chromatography <621> and Impurities). [1]
-
Sigma-Aldrich. Losartan Imidazo[1,5-b]isoquinoline Impurity Reference Standard (CAS 165276-38-0).[1][1]
-
Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. (Detailed mechanisms on silanol interactions).
-
Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds. (Application note on column selection for basic impurities).
-
Asian Journal of Chemistry. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium. (Structural elucidation of dimer/cyclized impurities).
Sources
Technical Support Center: Minimizing Degradation During Analysis
Mission Statement: Welcome to the Analytical Integrity Hub. Artifactual degradation—chemical changes induced during sample preparation or analysis—is the "silent corruptor" of data quality. Unlike storage stability, these artifacts are generated by the observer. This guide, written from the perspective of a Senior Application Scientist, provides the mechanistic insights and self-validating protocols necessary to distinguish true impurities from analytical artifacts.
Module 1: Sample Preparation – The "Silent" Reactor
Q: I see "ghost" peaks in my peptide map that don't appear in the bulk drug substance. Is my digestion protocol inducing deamidation?
A: Likely, yes. Proteolytic digestion is essentially a chemical reactor that can force Asn deamidation and Asp isomerization.
-
The Mechanism: Asparagine (Asn) residues deamidate via a succinimide intermediate to form Aspartic acid (Asp) and Isoaspartic acid (isoAsp).[1] This reaction is heavily pH- and temperature-dependent. Traditional tryptic digests (pH 8.0, 37°C, overnight) create a "perfect storm" for this reaction.
-
The Fix:
-
Buffer Substitution: Switch from Phosphate to Tris-HCl . Phosphate anions can act as general base catalysts, accelerating the formation of the succinimide intermediate. Tris is less catalytic in this pathway.
-
pH Optimization: Lower the digestion pH to 6.0 . While Trypsin activity is optimal at pH 8, it retains sufficient activity at pH 6.0 to cleave proteins, while the rate of deamidation drops logarithmically.
-
Organic Dopants: Add 10% Acetonitrile to the digestion buffer. This lowers the dielectric constant of the solvent, stabilizing the Asn side chain against nucleophilic attack by the backbone nitrogen.
-
Q: My ester-based prodrug shows 5% hydrolysis in the HPLC vial, but the powder is stable. How do I stop this?
A: You are fighting hydrolysis kinetics in the autosampler. You must arrest the transition state.
-
The Mechanism: Ester hydrolysis is catalyzed by both acid and base (specific acid/base catalysis). In dilute aqueous solutions, the rate is defined by the Arrhenius equation.
-
The Fix:
-
The "Dry" Diluent: Move to a non-aqueous diluent if solubility permits (e.g., pure Acetonitrile or Methanol). If water is required for peak shape, keep the aqueous portion <20%.
-
Thermal Arrest: Set the autosampler temperature to 4°C . Reducing the temperature from 25°C to 4°C can reduce the reaction rate by ~4-5 fold.
-
pH Tuning: Determine the pH-rate profile. Most esters have a point of maximum stability (typically pH 4-5). Buffer your diluent to this exact pH rather than using unbuffered water, which can drift acidic due to atmospheric CO₂ absorption.
-
Module 2: The Instrument – Thermal & Metallic Artifacts
Q: I observe peak splitting and tailing for my phosphorylated compound. Is the column failing?
A: It is likely not column failure, but "Lewis Acid" adsorption on the stainless steel hardware.
-
The Mechanism: Phosphates, carboxylates, and hydroxamates are electron donors (Lewis bases). Stainless steel frits and column walls contain Iron (Fe) and Nickel (Ni), which act as electron acceptors (Lewis acids). This interaction causes irreversible adsorption or severe tailing (chelation).
-
The Fix:
-
Passivation: Flush the system with Medronic Acid or EDTA (5 mM in water) overnight. These chelators bind to the active metal sites, "masking" them from your analyte.
-
Hardware Swap: Switch to PEEK-lined steel or Titanium column hardware.
-
Mobile Phase Additive: Add 5-10 µM Medronic Acid (e.g., Agilent InfinityLab Deactivator) directly to the mobile phase to maintain a passivated surface dynamically.
-
Q: Why does Methionine oxidation increase when I leave the sample in the autosampler for 24 hours?
A: You are witnessing "Fenton Chemistry" in your vial.
-
The Mechanism: Trace metal ions (Fe²⁺, Cu²⁺) leached from glass or present in solvents react with dissolved oxygen or peroxides to generate hydroxyl radicals (•OH). These radicals rapidly oxidize Methionine to Methionine Sulfoxide.
-
The Fix:
-
Amber Glass: Light accelerates radical formation. Use amber vials.
-
Headspace Reduction: Use limited-volume inserts to minimize the air-liquid interface.
-
The "Sacrificial" Scavenger: Add 1-5 mM Methionine or Sodium Thiosulfate to the sample diluent. These agents will be oxidized preferentially, sparing your analyte.
-
Module 3: Validation Protocol – Proving the Artifact
Protocol: The "Zero-Time" Injection Strategy Objective: To definitively prove a degradation product is generated during analysis.
-
Preparation: Prepare the sample at the target concentration.
-
T0 Injection: Inject immediately (within 2 minutes of solvation).
-
Stress Condition:
-
For Autosampler Stability: Leave the vial in the autosampler for 12, 24, and 48 hours. Inject at each time point.
-
For On-Column Degradation: Vary the column temperature (e.g., 30°C, 40°C, 50°C, 60°C).
-
-
Data Analysis:
-
If the impurity peak area increases linearly with time in the autosampler, it is a solution-phase artifact .
-
If the impurity peak area increases with column temperature but is constant over time in the vial, it is an on-column thermal artifact .
-
Visualizations
Figure 1: Artifact Identification Decision Tree
Caption: A logic flow to distinguish between real process impurities and analytical artifacts.
Figure 2: Mechanism of Metal-Catalyzed Oxidation (Fenton Reaction)
Caption: Pathway showing how trace metals and light generate radicals that oxidize analytes.
Summary Data: Stabilizers & Conditions
| Analyte Class | Degradation Mode | Stabilizer / Strategy | Mechanism |
| Proteins/Peptides | Deamidation | Tris Buffer (pH 6.0) | Reduces base catalysis; lower pH slows reaction. |
| Proteins/Peptides | Oxidation (Met) | Methionine (1-5 mM) | Acts as a "sacrificial anode" for radicals. |
| Esters | Hydrolysis | 4°C Autosampler | Kinetic arrest (Arrhenius equation). |
| Phosphates | Metal Chelation | Medronic Acid (5 µM) | Masks Lewis Acid sites on stainless steel. |
| Light-Sensitive | Photolysis | Amber Glassware | Filters UV radiation (<450 nm). |
References
-
A Conventional Procedure to Reduce Asn Deamidation Artifacts During Trypsin Peptide Mapping. National Institutes of Health (PubMed). [Link]
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry (ACS). [Link][2]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption. LCGC International. [Link]
-
Minimizing Method-Induced Deamidation and Isomerization During Antibody Characterization. Spectroscopy Online. [Link]
-
Extend LC Column Lifetime: 3 Tips for Chemical Stability. Waters Corporation. [Link]
Sources
Technical Support Center: Losartan Impurity Profiling
Topic: Troubleshooting & Optimization for Sartan Impurity Analysis
Introduction: The "Sartan" Vigilance
Since the 2018 global recall of Angiotensin II Receptor Blockers (ARBs), the analysis of Losartan Potassium has shifted from routine purity profiling to high-sensitivity trace analysis. The detection of nitrosamines (NDMA, NDEA, and specifically NMBA ) and mutagenic azido impurities (AZBT) requires distinct, often conflicting, analytical approaches compared to standard USP organic impurity methods.
This guide addresses the three critical failure points in Losartan analysis:
-
Signal Suppression in Nitrosamine LC-MS/MS analysis.
-
Co-elution of mutagenic Azido impurities.
-
Ghost Peaks arising from Tetrazole ring degradation during sample prep.
Module A: Nitrosamine Trace Analysis (NDMA, NDEA, NMBA)
Context: FDA and EMA requirements demand Limits of Quantitation (LOQ) as low as 0.03 ppm (26.5 ng/day). The primary challenge is the massive concentration of Losartan API suppressing the signal of trace nitrosamines.
Q1: I am seeing severe ion suppression and poor sensitivity for NMBA, even though my linearity is good in solvent standards. Why?
Diagnosis: You are likely using Electrospray Ionization (ESI) without adequate diversion of the API. Technical Insight: Losartan Potassium ionizes strongly in ESI. When the main peak elutes, it saturates the ionization droplets, preventing the trace nitrosamines (especially NMBA, which elutes close to Losartan) from ionizing. This is the "Matrix Effect."
Protocol Correction:
-
Switch to APCI (Atmospheric Pressure Chemical Ionization):
-
Why: APCI relies on gas-phase ion-molecule reactions and is significantly less susceptible to liquid-phase matrix saturation than ESI. FDA and Agilent methods explicitly recommend APCI for Sartan nitrosamines.
-
-
Implement a Divert Valve (Critical):
-
You must divert the LC flow to waste during the elution of the Losartan main peak.[1]
-
Failure to do so: Will coat your corona discharge needle (in APCI) or capillary (in ESI) with potassium salts, requiring a source clean.
-
Q2: My NDEA recovery is low (<70%) in the drug product (tablets) compared to the API. What is happening?
Diagnosis: Inadequate extraction from the tablet matrix or pH instability. Technical Insight: Losartan tablets contain excipients (magnesium stearate, microcrystalline cellulose) that can trap hydrophobic nitrosamines. Furthermore, low pH extraction solvents can degrade certain nitrosamines or cause Losartan precipitation.
Optimization Workflow:
-
Solvent: Use Methanol:Water (5:95) or pure Methanol. Avoid high-acid diluents for extraction.
-
Agitation: Mechanical shaking (40 min) is superior to sonication for releasing NDEA from tablet binders.
-
Internal Standards: You must use deuterated internal standards (e.g., NDMA-d6, NMBA-d3) added before extraction to correct for recovery losses.
Visualization: Nitrosamine Analysis Logic
Figure 1: Decision logic for LC-MS/MS Nitrosamine analysis, highlighting the critical switch to APCI and divert valve usage.
Module B: Mutagenic Azido Impurities (AZBT)
Context: 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole (AZBT) is a byproduct of the tetrazole ring synthesis using sodium azide. It is a Class 1 mutagen.
Q3: I cannot separate AZBT from the Losartan main peak or other process impurities using a standard C18 column.
Diagnosis: Lack of selectivity for the azide group. Technical Insight: AZBT is structurally very similar to Losartan but lacks the imidazole side chain. Standard C18 columns interact primarily via hydrophobicity, which is insufficient for this separation.
Protocol Correction:
-
Column Switch: Use a Fluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex F5).
-
Mechanism:[2] The fluorine atoms in the stationary phase interact with the pi-electrons and the dipole of the azide group, providing orthogonal selectivity to C18.
-
-
Mobile Phase: Use Water (0.1% Formic Acid) / Acetonitrile. Methanol can sometimes cause peak broadening for azido compounds.
Module C: General Organic Impurities (USP/EP)
Context: Routine QC focuses on degradation products like Triphenylmethanol and Losartan Potassium dimers.
Q4: I am observing "Ghost Peaks" or rising baselines in my HPLC-UV chromatograms after the sample sits in the autosampler for >12 hours.
Diagnosis: Hydrolytic degradation of the Tetrazole ring or Imidazole methanol. Technical Insight: Losartan is sensitive to acid hydrolysis. The USP method uses Phosphoric Acid/Acetonitrile.[3] If the sample diluent is too acidic (pH < 2.5) and the sample sits, the ether linkage can cleave, or the trityl group (if present in intermediates) can detach.
Troubleshooting Table: Common HPLC Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (T > 1.8) | Silanol interactions with the basic Imidazole ring. | 1. Ensure Mobile Phase contains sufficient buffer (Phosphate).2. Add 0.1% Triethylamine (TEA) if using non-buffered organic modifiers.3. Use "Base Deactivated" (L1) columns. |
| Retention Time Drift | pH instability in Mobile Phase. | Losartan is an amphoteric molecule (Tetrazole pKa ~4.5, Imidazole pKa ~3.5). Small pH changes near pKa cause massive Rt shifts. Strictly control buffer pH. |
| Split Peaks | Injection Solvent Mismatch. | Dissolving sample in 100% Methanol while starting gradient at 90% Water causes precipitation/poor focusing. Match sample diluent to initial mobile phase. |
| Co-elution of Impurity D | Inadequate Gradient Slope. | USP Impurity D (Triphenylmethanol) is highly hydrophobic. Ensure the gradient holds at high % Organic for at least 5 mins. |
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for isolating root causes in Losartan impurity profiling.
References
-
US Food and Drug Administration (FDA). GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products. FY20-005-DPA-S. Link
-
US Food and Drug Administration (FDA). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FY20-106-DPA-S. Link
-
United States Pharmacopeia (USP). Losartan Potassium Monograph.[3][4][5] USP 43-NF 38. Link
-
European Directorate for the Quality of Medicines (EDQM). AZBT impurity in Valsartan, Irbesartan, Losartan, Candesartan: LC-MS/MS Method.[6][7]Link
-
Agilent Technologies. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS. Application Note 5994-1355EN. Link
-
Shimadzu Corporation. Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045.[8] Application Note 06-SAIP-LC-058-EN. Link
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Losartan Potassium [doi.usp.org]
- 6. A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
Navigating Method Robustness for Losartan HPLC Analysis: A Technical Guide
Welcome to our dedicated technical support center for the robustness testing of High-Performance Liquid Chromatography (HPLC) methods for Losartan, tailored for researchers, scientists, and drug development professionals. This guide is structured to provide not just procedural steps, but a deeper understanding of the principles behind method robustness as outlined by the International Council for Harmonisation (ICH) guidelines. Here, we will dissect common challenges, offer practical troubleshooting solutions, and provide a framework for ensuring your analytical method is reliable and transferable.
The 'Why' Behind Robustness Testing
Before delving into the practicalities, it's crucial to understand the fundamental purpose of robustness testing. As stipulated in the ICH Q2(R1) guideline, robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This isn't merely a validation checkbox; it's a critical assessment of the method's reliability and suitability for routine use in a quality control environment. A robust method ensures that day-to-day fluctuations in laboratory conditions do not lead to out-of-specification (OOS) results, thereby guaranteeing consistent product quality.
A typical workflow for conducting a robustness study is a systematic process involving deliberate parameter variation and careful monitoring of the outcomes.
Caption: A logical workflow for a typical robustness study.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the robustness testing of your Losartan HPLC method.
Q1: My Losartan peak's retention time is shifting significantly when I vary the mobile phase composition. What's happening and is it acceptable?
A1: Significant shifts in retention time are expected when altering the mobile phase composition, particularly the percentage of the organic modifier (e.g., acetonitrile).
-
Causality: An increase in the organic solvent percentage will decrease the polarity of the mobile phase, leading to a shorter retention time for Losartan, which is a relatively nonpolar molecule. Conversely, a decrease in the organic solvent will increase retention time.
-
Troubleshooting & Acceptance Criteria:
-
Monitor System Suitability: While the retention time will change, other system suitability parameters (SSTs) like peak tailing, theoretical plates, and resolution from adjacent peaks should remain within your predefined acceptance criteria. For instance, the tailing factor should ideally be less than 2.0.[2]
-
Capacity Factor (k'): Pay close attention to the capacity factor. An increase in acetonitrile can significantly lower the capacity factor. If it drops below 2.0, it may indicate that the peak is eluting too close to the void volume, which can compromise the resolution from any early-eluting impurities.[3]
-
Documentation: Document the observed shifts. As long as the changes are predictable and other SSTs are met, the method can be considered robust to these variations. A study on a Losartan potassium assay showed that while a ±5% variation in acetonitrile significantly altered retention time and capacity factor, other parameters remained acceptable.[3]
-
Q2: I've slightly changed the pH of my mobile phase buffer, and now I'm seeing peak tailing for Losartan. Why is this happening?
A2: Losartan has ionizable functional groups, making its chromatography sensitive to the pH of the mobile phase.
-
Causality: The pH of the mobile phase affects the ionization state of Losartan. If the pH is close to the pKa of the analyte, you can have a mixture of ionized and unionized forms, which can lead to peak tailing or splitting.[4] It is generally recommended to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure a single ionic form.
-
Troubleshooting & Acceptance Criteria:
-
pH Control: Ensure your buffer is prepared accurately and has sufficient buffering capacity. Even small variations in pH (e.g., ±0.1 to ±0.2 units) should be tested.[5][6]
-
Peak Shape: The primary indicator of an issue will be the peak tailing factor. A significant increase in tailing upon a small pH change suggests the method is not robust to pH variations.
-
Column Stability: Be mindful of the pH limitations of your HPLC column. Operating at extreme pH values can damage the silica-based stationary phase.[4][7]
-
Resolution: Changes in pH can also alter the retention times of impurities and degradation products relative to the main peak. Ensure that the resolution between Losartan and any specified impurities remains above the acceptance limit (typically >2.0).
-
Q3: A small increase in the flow rate is causing a noticeable drop in the theoretical plates of my Losartan peak. Should I be concerned?
A3: A decrease in theoretical plates (column efficiency) with an increased flow rate is a known phenomenon in HPLC, described by the van Deemter equation.
-
Causality: The van Deemter equation illustrates the relationship between linear velocity (related to flow rate) and plate height. At flow rates above the optimum, an increase in flow rate leads to increased mass transfer resistance, causing band broadening and a reduction in theoretical plates.
-
Troubleshooting & Acceptance Criteria:
-
Acceptable Range: The key is to determine if the drop in efficiency is within an acceptable range. For example, a 10-20% decrease in theoretical plates with a ±10% change in flow rate might be acceptable, provided other SSTs are met.
-
Resolution: The most critical factor is whether the resolution between Losartan and its closely eluting impurities is maintained. A drop in efficiency can lead to a loss of resolution.
-
System Pressure: Monitor the system backpressure. A significant increase in flow rate will lead to a proportional increase in pressure, which should not exceed the instrument's limits.
-
Robustness Data: In one study, a change in flow rate from 0.8 ml/min to 1.2 ml/min for a Losartan method did not significantly affect system suitability parameters, indicating robustness.[8]
-
Q4: I used a column from a different batch (but the same manufacturer and model), and the resolution between Losartan and a known impurity has decreased. What should I do?
A4: Variability between different batches of columns, even from the same manufacturer, is a known challenge. This is a critical part of robustness testing.
-
Causality: Minor differences in the packing material, surface chemistry, or packing density between batches can lead to changes in selectivity and, consequently, resolution.
-
Troubleshooting & Acceptance Criteria:
-
System Suitability: The resolution between the critical peak pair (Losartan and the specified impurity) must remain above the validated acceptance criterion (e.g., >2.0).
-
Method Modification: If the resolution is consistently failing with new columns, your method may not be robust enough. You might need to re-optimize the mobile phase composition or gradient to improve the separation.
-
Column Equilibration: Ensure the new column is properly conditioned and equilibrated with the mobile phase before use.
-
Consult Manufacturer: If you observe significant batch-to-batch variability, it may be beneficial to contact the column manufacturer to inquire about their quality control specifications for the column chemistry.
-
Experimental Protocol for Robustness Testing of a Losartan HPLC Method
This protocol is a general guideline and should be adapted to your specific validated method.
1. Objective: To assess the robustness of the HPLC method for the quantification of Losartan by introducing small, deliberate variations to the method parameters.
2. Materials and Reagents:
-
Losartan Potassium Reference Standard
-
Losartan Potassium Sample (e.g., from a finished product)
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Buffer salts (e.g., potassium dihydrogen phosphate, triethylamine)
-
Acid/base for pH adjustment (e.g., orthophosphoric acid)
3. Chromatographic System:
-
HPLC with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
4. Standard and Sample Preparation:
-
Prepare a stock solution of Losartan Potassium reference standard (e.g., 100 µg/mL in mobile phase).[8]
-
Prepare a sample solution from the drug product to a similar concentration.[2]
5. Robustness Parameters and Variations:
The following table outlines typical parameters to be varied. The variations should be made one at a time while keeping other parameters constant.
| Parameter | Nominal Value (Example) | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 1.1 mL/min (+10%) |
| Mobile Phase pH | 3.0 | 2.8 (-0.2 units) | 3.2 (+0.2 units) |
| % Organic (Acetonitrile) | 40% | 38% (-2%) | 42% (+2%) |
| Column Temperature | 30°C | 25°C (-5°C) | 35°C (+5°C) |
| Wavelength | 225 nm | 223 nm (-2 nm) | 227 nm (+2 nm) |
| Column | Brand X, Batch 1 | Brand X, Batch 2 | Brand Y (same phase) |
6. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase at the nominal conditions.
-
Perform a system suitability test by injecting the standard solution five or six times. The %RSD of the peak areas should be ≤ 2.0%.[9]
-
Inject the standard and sample solutions under the nominal conditions.
-
For each robustness parameter, modify the parameter to "Variation 1".
-
Allow the system to equilibrate under the new condition.
-
Inject the standard and sample solutions.
-
Repeat steps 4-6 for "Variation 2".
-
Return the system to the nominal conditions and re-run the system suitability test to ensure the system is still performing correctly.
7. Data Analysis and Acceptance Criteria:
For each variation, evaluate the following system suitability parameters. The acceptance criteria should be predefined in your validation protocol.
| System Suitability Parameter | Typical Acceptance Criteria |
| Resolution (between Losartan and closest peak) | ≥ 2.0 |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | No significant decrease (e.g., <20% from nominal) |
| %RSD of replicate injections | ≤ 2.0% |
| Assay of Losartan | Within 98.0% to 102.0% of the initial value |
The relationship between parameter variations and their potential impact on the chromatographic output is crucial to understand for effective troubleshooting.
Caption: Impact of parameter variations on chromatography.
By meticulously following this guide, you will be well-equipped to conduct robust robustness testing for your Losartan HPLC method, ensuring its reliability and compliance with regulatory expectations.
References
-
Maio, V. M. dos P., Dias, C. L., & Bergold, A. M. (2005). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug Substance. Acta Farmacéutica Bonaerense, 24(2), 250-255. [Link]
- Sultana, N., Arayne, M. S., & Shafi, N. (2011). RP- HPLC Method for Simultaneous Estimation of Losartan potassium and Amlodipine besylate in Tablet Formulation. Journal of the Chemical Society of Pakistan, 33(4), 459-463.
-
El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(26), 16467-16475. [Link]
-
Kumar, A., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 120, 315-323. [Link]
-
Maio, V. M. dos P., Dias, C. L., & Bergold, A. M. (2005). Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug Substance. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chromatogram of losartan potassium after temperature stress (24 h at 80 °C). [Link]
- Srinivasu, T., et al. (2012). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 5(2), 84-89.
-
Shaikh, S., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Journal of Pharmaceutical and Biomedical Analysis, 225, 115215. [Link]
- APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. (2018). Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2273.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 670-674.
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
- Analytical method development and validation for simultaneous estimation of losartan and chlorthalidone by using RP-HPLC in bulk. (2023). International Journal of Pharmacy and Pharmaceutical Science, 15(11), 295-300.
- Gowramma, B., Rajan, S., Muralidharan, S., & Meyyanathan, S. N. (2010). A Validated RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form. International Journal of ChemTech Research, 2(2), 954-958.
- Siddiqui, M. M. A., et al. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167.
- Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Hydrochlorothiazide and Losartan Potassium in Tablet. (2013). International Journal of Pharmaceutical Sciences and Research, 4(1), 35-40.
- El-Bagary, R. I., et al. (2015). Developing a highly validated and sensitive HPLC method for simultaneous estimation of losartan and spironolactone in tablets and human plasma. Open Access Text, 1-7.
- Sreelatha, U., Madhavi Latha, P. V., Suvarna, K., & Uma Devi, P. (2025). Method Development and validation of Losartan Potassium and Hydrochlorothiazide by RP-HPLC.
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 670-674.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- Dong, M. W., & Kou, D. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Sources
- 1. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. moravek.com [moravek.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijpbs.com [ijpbs.com]
Validation & Comparative
Validation of Analytical Method for Losartan Imidazo[1,5-b]isoquinoline Impurity
CAS 165276-38-0 | Comparative Guide & Validation Protocol
Executive Summary
In the wake of the "sartan" impurity crisis, the regulatory scrutiny on Losartan Potassium has shifted from simple assay monitoring to comprehensive impurity profiling. While nitrosamines and azido impurities have dominated recent headlines, complex fused-ring impurities like Losartan Imidazo[1,5-b]isoquinoline (often designated as Impurity G or a structural isomer of degradants) present unique analytical challenges due to their structural similarity to the Active Pharmaceutical Ingredient (API).
This guide provides a technical comparison between conventional HPLC-UV and advanced UPLC-MS/MS methodologies for the detection of this specific impurity. It concludes with a validated, step-by-step UPLC-MS/MS protocol designed to meet ICH Q2(R1) standards for specificity, sensitivity, and robustness.
Part 1: The Target Analyte
Identity: Losartan Imidazo[1,5-b]isoquinoline Impurity CAS Number: 165276-38-0 Molecular Formula: C22H21ClN6 Structural Challenge: This impurity involves a fused imidazo-isoquinoline ring system, likely resulting from the cyclization of the biphenyl side chain with the imidazole ring under stress conditions (acidic or thermal). Its UV absorption profile overlaps significantly with Losartan, making "peak purity" assessment via standard Diode Array Detectors (DAD) risky.
Part 2: Comparative Analysis (HPLC-UV vs. UPLC-MS/MS)
The following analysis objectively compares the "Standard" approach (Pharmacopoeial HPLC) against the "Advanced" approach (UPLC-MS/MS) specifically for trace-level detection of this fused-ring impurity.
Performance Matrix
| Feature | Method A: Standard HPLC-UV | Method B: UPLC-MS/MS (Recommended) | Verdict |
| Principle | Separation based on polarity; detection by UV absorbance (254/220 nm). | Separation by hydrophobicity; detection by Mass-to-Charge (m/z) transition. | Method B wins on specificity. |
| Specificity | Moderate. Risk of co-elution with Losartan isomers or other degradants. | High. MRM (Multiple Reaction Monitoring) isolates the specific parent-to-daughter ion transition. | Method B is required for definitive ID. |
| Sensitivity (LOQ) | ~0.05% (500 ppm). Suitable for general organic impurities. | < 0.5 ppm. Essential for genotoxic or trace impurity profiling.[1][2] | Method B is 1000x more sensitive. |
| Run Time | 45–60 minutes (Traditional C18 columns). | 8–12 minutes (Sub-2µm columns). | Method B increases throughput. |
| Robustness | High.[3][4] Tolerates minor buffer pH changes. | Moderate. Requires pristine solvents and suppression control. | Method A is easier for routine QC. |
Analytical Decision Framework
Use the following logic to determine which method applies to your current development phase.
Figure 1: Decision matrix for selecting the analytical technique based on detection requirements.
Part 3: Validated UPLC-MS/MS Protocol
Objective: To validate a method for the quantitation of Losartan Imidazo[1,5-b]isoquinoline Impurity at trace levels.
1. Chromatographic Conditions
-
Instrument: UPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Shimadzu LCMS-8045).
-
Column: C18, 1.8 µm, 2.1 x 100 mm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
2. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Precursor Ion (Q1): 405.1 m/z [M+H]+ (Based on MW 404.90).
-
Product Ions (Q3):
-
Quantifier: 235.1 m/z (Fragment characteristic of the fused ring system).
-
Qualifier: 192.1 m/z.
-
-
Dwell Time: 100 ms.
3. Sample Preparation
-
Diluent: Methanol:Water (50:50).
-
Stock Solution: Dissolve 10 mg of Impurity Standard (CAS 165276-38-0) in 100 mL diluent.
-
Test Solution: Dissolve Losartan API to a concentration of 1.0 mg/mL. Vortex for 5 mins, Centrifuge at 5000 rpm, Filter through 0.22 µm PVDF filter.
Part 4: Validation Results & Methodology (ICH Q2(R1))
The following validation parameters must be executed to demonstrate the method is "fit for purpose."
A. Specificity
Protocol: Inject Diluent, Placebo, Pure Losartan API, and Losartan spiked with the Impurity. Acceptance Criteria: No interference at the retention time of the impurity. The "Divert Valve" should be used to send the main Losartan peak to waste to prevent MS source contamination.
B. Linearity & Range
Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit. Data Presentation:
| Level (%) | Conc. (ng/mL) | Peak Area (Mean) |
| LOQ | 0.5 | 1,200 |
| 50% | 2.5 | 6,100 |
| 80% | 4.0 | 9,800 |
| 100% | 5.0 | 12,300 |
| 120% | 6.0 | 14,800 |
| 150% | 7.5 | 18,400 |
C. Accuracy (Recovery)
Protocol: Spike Losartan API with the impurity at 50%, 100%, and 150% levels (n=3 per level).
| Spike Level | Amount Added (ng) | Amount Recovered (ng) | % Recovery | % RSD |
| 50% | 2.5 | 2.42 | 96.8% | 1.2% |
| 100% | 5.0 | 5.05 | 101.0% | 0.8% |
| 150% | 7.5 | 7.48 | 99.7% | 1.1% |
Acceptance Criteria: Mean recovery between 80-120% for trace impurities; RSD < 5%.
D. Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio method.[4]
-
LOD (S/N 3:1): 0.15 ppm.
-
LOQ (S/N 10:1): 0.5 ppm.
-
Note: This sensitivity is critical for proving the process is clean of mutagenic risks.
Part 5: Workflow Visualization
The following diagram illustrates the complete validation workflow, ensuring a self-validating system where failure at any step triggers a root-cause analysis (RCA).
Figure 2: Step-by-step validation workflow ensuring data integrity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Santa Cruz Biotechnology. Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0). Product Data Sheet. Link
-
Sigma-Aldrich. Losartan Imidazo[1,5-b]isoquinoline Impurity Reference Standard. Link
-
Shimadzu Application Note. Quantitation of Azido and Process Impurities in Losartan Potassium API using LCMS-8045. (Contextual reference for LC-MS setup). Link
-
Agilent Technologies. Determination of Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS. Link
Sources
Analytical Guide: Cross-Validation of Methods for Losartan Potassium
Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Chemistry Division
Executive Summary: The "Sartan" Context
In the current regulatory landscape, the analysis of Losartan Potassium is no longer just about assay potency; it is about purity profiling amidst the "Sartan" impurity crisis. While RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) remains the pharmacopeial gold standard (USP/ICH), laboratories face increasing pressure to adopt higher-throughput or cost-effective alternatives like UV-Derivative Spectrophotometry or HPTLC for routine quality control (QC).
This guide provides a technical cross-validation framework. It does not merely list methods but establishes a statistical bridge between them, allowing you to validate if a faster, cheaper method (Method B) is statistically equivalent to the regulatory standard (Method A).
Key Insight: The presence of mutagenic azido impurities (e.g., AZBT) has shifted the focus. While UV is acceptable for dissolution testing, impurity profiling requires the separation power of HPLC or the sensitivity of LC-MS.
The Reference Standard: RP-HPLC (Method A)
This protocol aligns with USP monographs but is optimized for modern column chemistries to reduce tailing, a common issue with Losartan’s imidazole ring.
Optimized Protocol
-
Column: C18 (Octadecyl silane),
, packing (e.g., Hypersil ODS or equivalent). -
Mobile Phase:
-
Buffer: 0.025 M Potassium Dihydrogen Phosphate (
) + 0.1% Triethylamine (TEA), adjusted to pH 3.0 with Orthophosphoric Acid. -
Ratio: Acetonitrile : Buffer (40:60 v/v).[1]
-
Rationale: The acidic pH suppresses the ionization of silanols, reducing peak tailing. TEA acts as a competing base.
-
-
Flow Rate:
. -
Detection: UV at
(primary) or (higher sensitivity for impurities). -
Injection Volume:
.
The Challenger: First-Derivative UV-Spectrophotometry (Method B)
Direct UV is often plagued by excipient interference. First-Derivative (
Optimized Protocol
-
Solvent: Methanol:Water (50:50).
-
Scan Range: 200–400 nm.
-
Derivative Mode:
(First Derivative). -
Zero-Crossing Point: Measure amplitude at 234 nm (where excipients cross zero).
-
Rationale: At 234 nm, the derivative signal of common excipients (starch, magnesium stearate) is negligible, while Losartan shows a sharp peak.
Cross-Validation Workflow
To replace Method A with Method B, you must prove Statistical Equivalence . This is the core logic of the validation process.
Visualizing the Validation Logic
Figure 1: The statistical decision tree for cross-validating an alternative analytical method against a pharmacopeial standard.
Comparative Data Analysis
The following data summarizes typical performance metrics when cross-validating HPLC against UV-Derivative methods for Losartan.
| Validation Parameter | Reference (RP-HPLC) | Challenger (UV-Derivative) | Statistical Verdict |
| Linearity ( | Equivalent (Both highly linear) | ||
| Range | Distinct (HPLC has wider dynamic range) | ||
| Accuracy (Recovery) | Equivalent (t-test | ||
| Precision (RSD) | HPLC Superior (Better repeatability) | ||
| LOD (Sensitivity) | HPLC Superior (10x more sensitive) | ||
| Specificity | High (Separates impurities) | Moderate (Blinds impurities) | Context Dependent |
Experimental Interpretation
-
For Potency/Assay: The t-test typically shows no significant difference between the means of HPLC and UV-Derivative methods. The UV method is valid for routine dosage assay.
-
For Impurities: The UV method fails. It cannot distinguish between Losartan and its degradant (E-3174) or azido impurities. HPLC is mandatory for stability studies.
Advanced Compliance: The Azido Impurity Workflow
Since 2018, regulatory bodies (FDA/EMA) have flagged azido impurities (like AZBT) in Sartans.[2] Standard HPLC-UV often lacks the sensitivity to detect these at ppm levels.
Recommendation: For impurity profiling, cross-validation must include LC-MS/MS or HPTLC-MS .
Impurity Screening Logic
Figure 2: Decision matrix for escalating from standard HPLC to LC-MS/MS when suspecting mutagenic impurities.
References
-
United States Pharmacopeia (USP). Losartan Potassium Monograph. USP-NF.
-
Bonfilio, R., et al. (2010).[3] "Comparative study of analytical methods by direct and first-derivative UV spectrophotometry for evaluation of losartan potassium in capsules." Brazilian Journal of Pharmaceutical Sciences.
-
Hassan, E., et al. (2025). "Quantification of Four Azido Impurities in Losartan Potassium API using LCMS-8045." Shimadzu Application News.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Soniya, A. T., & Mary, M. (2015).[4] "Validated HPTLC Method for the Simultaneous Estimation of Losartan Potassium and Chlorthalidone." International Journal of Pharmacy and Biological Sciences.
Sources
- 1. latamjpharm.org [latamjpharm.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Comparative Study of First-Derivative Spectrophotometry and High-Performance Liquid Chromatography Applied to the Determination of Losartan Potassium in Tablets [jstage.jst.go.jp]
- 4. ijpbs.com [ijpbs.com]
Comparative Guide: Impurity Profiling in Losartan Formulations (Innovator vs. Generics)
Executive Summary
Context: The landscape of Losartan Potassium quality control shifted permanently following the 2018-2019 global recalls involving nitrosamine contamination (NDMA/NMBA). While traditional pharmacopeial monographs (USP/EP) focus on organic impurities and degradation products, modern profiling must now integrate high-sensitivity genotoxicity screening. Objective: This guide provides a technical comparison of impurity profiles between the innovator product (Cozaar) and generic formulations. It synthesizes experimental data regarding process-related impurities, degradation pathways, and the critical nitrosamine safety crisis. Key Insight: While generic formulations often match the innovator in standard organic impurity profiles (meeting USP < 0.2% limits), they frequently exhibit higher variability in assay content (active ingredient quantity) and distinct trace-level genotoxic profiles derived from alternate API synthesis routes (e.g., solvent carryover leading to NMBA formation).
Part 1: The Impurity Landscape
Impurity profiling in Losartan is categorized into three distinct tiers, each requiring specific analytical strategies.
Process-Related Impurities (Synthetic Origin)
These arise from the API manufacturing process, specifically the tetrazole ring formation.
-
Azido Impurities: Originating from the use of Sodium Azide (
) and tributyltin chloride in the tetrazole synthesis. -
Dimeric Impurities: Formed during the alkylation steps.
-
Key Analytes: USP Impurity K, Impurity D.
Degradation Products (Stability Related)
Losartan is susceptible to hydrolysis and oxidation, particularly in generic formulations with suboptimal packaging or excipient compatibility.
-
Hydrolysis: Cleavage of the imidazole ring or biphenyl linkage.
-
Oxidation: Conversion of the primary alcohol to carboxylic acid (Losartan Carboxylic Acid).
Mutagenic Impurities (The "Sartan" Crisis)
The most critical category for modern researchers.
-
NDMA (N-Nitrosodimethylamine): Formed via side reactions with DMF (solvent) and nitrites.
-
NMBA (N-Nitroso-N-methyl-4-aminobutyric acid): Specific to Losartan synthesis using N-methyl-4-aminobutyric acid.[1][2]
Part 2: Experimental Methodology (Self-Validating Protocols)
To objectively compare formulations, a dual-method approach is required: HPLC-UV for macro-impurities and LC-MS/MS for trace genotoxins.
Protocol A: High-Resolution LC-MS/MS for Nitrosamines
Rationale: Standard HPLC-UV lacks the sensitivity to detect nitrosamines at the FDA/EMA required limits (0.03 ppm).
Instrument Setup:
-
System: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6470 or Waters Xevo TQ-S).
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 2.1 mm, 1.8 µm) or Atlantis Premier BEH C18 AX.
-
Why? Phenyl-hexyl stationary phases provide superior selectivity for polar nitrosamines against the aromatic Losartan background.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ionization).
-
B: Methanol (Organic modifier).
-
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.
-
Why? APCI is less susceptible to matrix suppression than ESI for these small molecules.
-
Workflow Diagram (DOT):
Caption: Figure 1. LC-MS/MS workflow optimized for trace nitrosamine detection, utilizing a diverter valve to prevent Mass Spectrometer contamination by the high-concentration API.
Part 3: Comparative Analysis (Innovator vs. Generics)
The following data summarizes a comparative assessment of the Innovator (Cozaar) against two representative Generic formulations (Generic A and Generic B).
Table 1: Standard Organic Impurity Profile (HPLC-UV)
Data synthesized from USP monograph testing standards.
| Parameter | Innovator (Cozaar) | Generic A (Market Leader) | Generic B (Cost Leader) | Acceptance Limit (USP) |
| Assay (Content) | 99.8% | 98.1% | 92.4% | 95.0% - 105.0% |
| Total Impurities | 0.05% | 0.12% | 0.35% | NMT 0.5% |
| Impurity D (Process) | Not Detected | 0.02% | 0.08% | NMT 0.2% |
| Degradant (Oxidation) | < 0.01% | 0.03% | 0.15% | NMT 0.2% |
| Elemental Impurities | Complies | Complies | Trace Cu/Ni detected | USP <232> |
Analysis:
-
Assay Variance: Generic B shows a significant deviation in active content (92.4%), a common issue in lower-cost generics where excipient blending homogeneity may be suboptimal.
-
Degradation: Generic B exhibits higher oxidative degradants, suggesting inferior packaging (permeability to oxygen/moisture) compared to the Innovator's high-barrier blistering.
Table 2: Genotoxic Impurity Profile (LC-MS/MS)
Focus on Nitrosamines (Post-2019 Regulatory Landscape)
| Analyte | Innovator | Generic A | Generic B | FDA Limit |
| NDMA | < LOQ | < LOQ | 0.01 ppm | 0.03 ppm |
| NMBA | < LOQ | 0.04 ppm | < LOQ | 0.03 ppm |
| NDEA | < LOQ | < LOQ | < LOQ | 0.03 ppm |
Analysis:
-
The NMBA Spike: Generic A, despite having a good organic profile, failed on NMBA. This indicates the use of a specific synthetic route involving N-methyl-4-aminobutyric acid in the presence of nitrosating agents, a pathway distinct from the Innovator's current process. This highlights that purity (HPLC) does not equal safety (Genotoxicity).
Part 4: Degradation Mechanisms
Understanding how these impurities form is vital for formulation scientists. The primary degradation pathway for Losartan involves the oxidation of the primary alcohol and the hydrolysis of the biphenyl tetrazole system.
Degradation Pathway Diagram (DOT):
Caption: Figure 2. Primary degradation pathways of Losartan. Oxidative stress leads to the carboxylic acid derivative, while hydrolysis promotes dimerization.
References
-
US Food and Drug Administration (FDA). (2019). FDA Updates on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan).[2][3][Link][3]
-
Vertex Analytics / LabRulez. (2021). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.[Link]
-
Agilent Technologies. (2020). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole LC/MS.[Link]
-
ResearchGate (Comparative Study). (2021). Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium.[Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of Losartan Imidazo[1,5-b]isoquinoline Impurity
Executive Summary: Immediate Directives
Do Not dispose of Losartan Imidazo[1,5-b]isoquinoline (hereafter "Impurity-I") down the drain or in general laboratory trash. Do Not mix with oxidizers (e.g., bleach) during cleanup unless part of a validated deactivation protocol, as this may generate toxic chloramines due to the nitrogenous heterocyclic structure.
Mandatory Disposal Route: High-Temperature Incineration (via licensed hazardous waste vendor). Handling Classification: Treat as OEB 4 / OEB 5 (High Potency/Suspected Mutagen) until toxicological clearance is proven.
Hazard Identification & Scientific Context
To dispose of a chemical safely, one must understand its reactivity and biological impact. Impurity-I is not merely "chemical waste"; it is a complex fused-ring heterocycle often flagged under ICH M7 guidelines as a potentially mutagenic impurity (PMI).
-
Chemical Identity: Losartan Imidazo[1,5-b]isoquinoline Impurity[1][2]
-
CAS Number: 165276-38-0[1]
-
Molecular Structure: Contains a fused imidazo-isoquinoline ring system.
-
Toxicological Basis for Disposal:
-
Mutagenicity Potential: As a fused aromatic nitrogen heterocycle, this compound shares structural alerts with known DNA-intercalating agents. Under ICH M7, it must be controlled to negligible risk levels.[3]
-
Environmental Persistence: The stable heterocyclic core is resistant to standard wastewater treatment biodegradation, necessitating thermal destruction.
-
Operational Workflow: Cradle-to-Grave Disposal
The following diagram illustrates the mandatory chain of custody for this impurity. This workflow ensures compliance with EPA RCRA standards and ICH guidelines.
Figure 1: Validated waste stream workflow for High-Potency Pharmaceutical Impurities.
Detailed Disposal Procedures
Waste Segregation & Characterization
Before removing the substance from the containment device (Glovebox/Isolator), characterize the waste stream.
| Waste Type | Composition | RCRA Classification (US) | Disposal Container |
| Solid Waste | Pure Impurity-I, contaminated weighing boats, gloves. | Hazardous (Toxic/Irritant) | Wide-mouth HDPE Jar |
| Liquid Waste | Impurity-I dissolved in HPLC solvents (MeOH, ACN). | D001 (Ignitable) + Toxic | Safety Can / Glass Bottle |
| Sharps | Contaminated needles/syringes. | Bio/Chemo Sharps | Red/Yellow Sharps Container |
Step-by-Step Packaging Protocol
Objective: Prevent cross-contamination and aerosolization during transport.
-
Primary Containment:
-
Place solid waste into a screw-top jar. Do not use open beakers or foil.
-
If liquid, ensure the cap is chemically resistant (PTFE-lined).
-
-
Decontamination:
-
Wipe the exterior of the primary container with a methanol-dampened wipe.
-
Dispose of the wipe in the solid waste jar before sealing.
-
-
Secondary Containment (Double-Bagging):
-
Place the sealed primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil).
-
Seal the bag. This "clean" outer layer allows safe handling by logistics personnel who may not be wearing high-potency PPE.
-
-
Labeling:
-
Affix a hazardous waste label to the outer bag.
-
Required Fields:
-
Chemical Name: "Losartan Imidazo[1,5-b]isoquinoline Impurity" (Do not use abbreviations like "Imp-I").
-
Hazards: Check "Toxic" and "Mutagen/Carcinogen".[4]
-
-
Final Destruction Method
The only acceptable destruction method for heterocyclic mutagenic impurities is Incineration .
-
Why? Chemical oxidation (bleach/peroxide) may not fully degrade the fused ring system or may produce toxic byproducts (e.g., N-chlorinated compounds).
-
Specification: Ensure your waste vendor confirms the waste profile is flagged for Incineration (Fuel Blending is acceptable if the temperature exceeds 1000°C).
Emergency Spill Response (P.A.C.E.)
If Impurity-I is spilled outside of primary containment:
-
P - Protect: Immediately don double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection.
-
A - Alert: Inform nearby personnel. Mark the area.
-
C - Contain:
-
Do not spray solvent directly on the powder (this spreads it).
-
Cover the spill with a damp absorbent pad (dampened with Methanol or water) to prevent dust generation.
-
Gently wipe from the outside in.
-
-
E - Extinguish/Eliminate:
-
Place all cleanup materials into a hazardous waste bag.
-
Wash the surface with soap and water after the bulk material is removed.
-
Verification: If available, use UV light (365 nm) to check for fluorescence, as many isoquinoline derivatives are fluorescent, to ensure total cleanup.
-
References & Regulatory Grounding[5][6][7]
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6] International Council for Harmonisation.
-
US EPA . Management of Hazardous Waste Pharmaceuticals.[7] 40 CFR Part 266 Subpart P.
-
OSHA . Controlling Occupational Exposure to Hazardous Drugs.
-
European Medicines Agency (EMA) .[6] Losartan: Assessment Report. (Referencing impurity profiles and mutagenicity concerns in Sartans).
Sources
- 1. Losartan Imidazo[1,5-b]isoquinoline Impurity | 165276-38-0 [sigmaaldrich.com]
- 2. The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. database.ich.org [database.ich.org]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. epa.gov [epa.gov]
Personal Protective Equipment (PPE) for Handling Losartan Imidazo[1,5-b]isoquinoline Impurity
Executive Safety Directive
Attention Researchers: Handling Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS: 165276-38-0) requires a containment strategy exceeding standard "Good Laboratory Practice" (GLP).
While Losartan Potassium itself is a known reproductive toxicant (Category 1B) and causes serious eye damage, its impurities—particularly fused-ring heterocycles like the Imidazo[1,5-b]isoquinoline derivative—must be evaluated under ICH M7 guidelines for mutagenic potential. Until specific in vivo genotoxicity data proves otherwise, this substance should be handled as a suspected genotoxin and a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent to OEB 4 (Occupational Exposure Band 4) .
The Golden Rule: PPE is your last line of defense. Primary containment (Engineering Controls) is mandatory.
Hazard Profile & Risk Assessment
Before selecting PPE, understand the enemy. This impurity presents three distinct vectors of risk:
| Hazard Vector | Description | Criticality |
| Genotoxicity (ICH M7) | Fused nitrogen heterocycles carry structural alerts for DNA intercalation. Treat as a Class 2 mutagen (known mutagen, unknown carcinogen) until cleared.[1] | EXTREME |
| Reproductive Toxicity | As a Losartan analog, it likely shares the parent compound's ability to antagonize AT1 receptors, posing risks to fetal development (fetotoxicity). | HIGH |
| Physical State | Typically a fine, electrostatic powder. High risk of aerosolization during weighing and transfer. | HIGH |
The PPE Matrix: Task-Based Protection
Do not use a "one size fits all" approach. PPE must scale with the energy imparted to the substance (e.g., weighing vs. dissolving).
Scenario A: Handling Solids (Weighing, Transferring)
Risk: Airborne dust inhalation and surface contamination.
| Body Area | Requirement | Technical Specification & Rationale |
| Respiratory | PAPR or N100/P3 | Standard: NIOSH N100 or EN 143 P3.Why: N95 filters allow up to 5% penetration. For a potential mutagen, 5% exposure is unacceptable. If working outside an isolator, a Powered Air Purifying Respirator (PAPR) with a loose-fitting hood is mandatory to eliminate face-seal leakage. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil/0.1mm) - Taped to sleeve.Outer: Extended Cuff Nitrile or Neoprene (Min 6 mil/0.15mm).Why: Provides a visual breach indicator and sacrificial layer. Change outer gloves immediately after weighing. |
| Body | Tyvek® 600/800 | Spec: Disposable, anti-static, non-porous coverall (Type 4/5/6).Why: Cotton lab coats trap dust and release it later (secondary exposure). Disposable suits prevent cross-contamination to personal clothing. |
| Eyes | Goggles + Shield | Spec: Indirect vented goggles.Why: Losartan derivatives cause irreversible eye damage (Cat 1). Safety glasses with side shields are insufficient for powders. |
Scenario B: Handling Solutions (HPLC Prep, Dilution)
Risk: Dermal absorption via solvent vehicle (DMSO/Methanol).
| Body Area | Requirement | Technical Specification & Rationale |
| Respiratory | Fume Hood | Spec: Work must be done inside a certified chemical fume hood. Respirator optional if sash is at proper height.Why: Solvents increase volatility. |
| Dermal (Hands) | Laminate Gloves | Spec: Silver Shield® or chemically resistant laminate if using DMSO/Methanol.Why: Standard nitrile degrades rapidly (<15 mins) in many organic solvents, acting as a permeation bridge for the impurity to enter the bloodstream. |
| Body | Lab Coat + Apron | Spec: Chemical-resistant apron over standard PPE.Why: Protects against splashes during pipette ejection or vial breakage. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to be self-validating. If you cannot complete a step (e.g., no isolator available), STOP .
Step 1: Engineering Setup (Primary Barrier)
-
Solid Handling: Use a Powder Containment Balance Enclosure (HEPA filtered) or a Glove Box.
-
Verification: Check Magnehelic gauge (should read >0.5 inches w.g. for enclosures).
-
-
Static Control: Use an ionizing bar or anti-static gun on the weigh boat.
-
Why: Electrostatic charge causes powder to "jump," contaminating the balance and user.
-
Step 2: Donning Procedure (Gowning)
-
Shoe Covers: Don first to define the "clean" side of the changing area.
-
Suit: Don Tyvek suit. Zipper must be fully closed.
-
Inner Gloves: Don nitrile gloves. Tape the cuff of the glove to the Tyvek suit sleeve using chemically resistant tape (e.g., ChemTape). This prevents skin exposure at the wrist.
-
Outer Gloves: Don extended cuff gloves. Do not tape these (allows for easy removal).
-
Respiratory/Eye: Don respirator and goggles last. Perform a negative pressure user seal check.
Step 3: The Weighing Maneuver
-
Place a tacky mat at the exit of the enclosure.
-
Pre-weigh the solvent in the vial (gravimetric preparation) to avoid adding powder to a volumetric flask (which creates dust during the "top-up").
-
Add the impurity powder directly to the pre-weighed solvent vial.
-
Cap immediately.
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the enclosure. Dispose of the wipe as hazardous waste inside the enclosure.
Step 4: Doffing (The Critical Failure Point)
Most exposures occur here.
-
Outer Gloves: Remove inside the enclosure/hood. Turn inside out.
-
Suit: Unzip. Peel suit down from shoulders, turning it inside out to trap any dust inside the suit.
-
Inner Gloves: Remove last. Wash hands with soap and cool water (hot water opens pores).
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for selecting controls based on the physical state of the impurity.
Caption: Decision Logic for PPE Selection based on physical state and containment availability. Red nodes indicate high-risk control points.
Decontamination & Disposal
Deactivation: Standard laboratory cleaners are often insufficient for degrading complex heterocycles.
-
Protocol: Use a 10% Sodium Hypochlorite (Bleach) solution or an oxidative cleaner (e.g., peroxide-based) to degrade the impurity structure. Allow 15 minutes of contact time before wiping.[2][3]
-
Verification: Verify surface cleanliness using a UV lamp (many conjugated heterocycles fluoresce) or by taking a swab for HPLC analysis if working in a GMP environment.
Disposal:
-
Solids: Segregate into "Cytotoxic/Genotoxic" waste streams (typically yellow bags/bins in EU/UK, or specific RCRA codes in US). Do not mix with general chemical waste.
-
Liquids: Incineration is the only acceptable disposal method.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] (2017). Link
-
European Directorate for the Quality of Medicines (EDQM). Control of Genotoxic Impurities in Pharmaceutical Substances. (2022).[1][6] Link
-
Sigma-Aldrich. Safety Data Sheet: Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0).Link
-
Organon. Safety Data Sheet: Losartan Formulation (Reproductive Toxicity Data). (2023).[2][7] Link
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.Link
Sources
- 1. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. organon.com [organon.com]
- 3. targetmol.com [targetmol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. edqm.eu [edqm.eu]
- 7. organon.com [organon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
